molecular formula C7H4BrN3O B1466047 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde CAS No. 916326-37-9

5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde

Cat. No.: B1466047
CAS No.: 916326-37-9
M. Wt: 226.03 g/mol
InChI Key: WKKVMEWVAZFYPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde ( 916326-37-9) is a versatile and high-value chemical building block in medicinal chemistry and drug discovery. Its structure incorporates two critical functional handles: a bromo substituent at the 5-position and a reactive aldehyde group at the 3-position. This allows for sequential and diverse functionalization via cross-coupling reactions (such as Suzuki or Buchwald-Hartwig) and nucleophilic addition or condensation, making it an ideal precursor for constructing complex molecular architectures. The core 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in biomedical research due to its close similitude to purine bases, enabling interactions with a wide range of biological targets . This compound serves as a key intermediate in the synthesis of novel compounds with potential analgesic and anti-inflammatory activities. Research demonstrates its direct application in the synthesis of 7-azaindazole-chalcone derivatives, which have shown excellent biological activities in studies . Furthermore, pyrazolo[3,4-b]pyridine derivatives are extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antiviral, antifungal, and antidepressant actions, and are used as inhibitors for various kinases and growth factor receptors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O/c8-4-1-5-6(3-12)10-11-7(5)9-2-4/h1-3H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVMEWVAZFYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723303
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916326-37-9
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases.[1] This unique arrangement of nitrogen atoms allows for a variety of intermolecular interactions, making it a valuable building block in the design of targeted therapeutics.[2] Specifically, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS Number: 916326-37-9 ) has emerged as a critical intermediate in the synthesis of potent kinase inhibitors, which are at the forefront of modern oncology and immunology research.[3] The strategic placement of the bromo and carbaldehyde functionalities provides orthogonal handles for diverse chemical modifications, enabling the construction of complex molecular architectures with high therapeutic potential.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and application in the development of next-generation kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 916326-37-9N/A
Molecular Formula C₇H₄BrN₃ON/A
Molecular Weight 226.03 g/mol N/A
Appearance Expected to be a solidN/A
Solubility Soluble in organic solvents like DMF, DMSOGeneral Knowledge

Spectroscopic Characterization:

Predicted ¹H NMR (400 MHz, DMSO-d₆) :

  • δ ~10.1 ppm (s, 1H, -CHO) : The aldehyde proton is expected to be significantly deshielded and appear as a singlet.

  • δ ~8.8 ppm (s, 1H, Ar-H) : Aromatic proton on the pyridine ring.

  • δ ~8.6 ppm (s, 1H, Ar-H) : Aromatic proton on the pyridine ring.

  • δ ~14.0 ppm (br s, 1H, NH) : The pyrazole NH proton is typically broad and downfield.

Predicted ¹³C NMR (101 MHz, DMSO-d₆) :

  • δ ~185.0 ppm (C=O) : Aldehyde carbonyl carbon.

  • δ ~155.0 ppm, ~145.0 ppm, ~130.0 ppm, ~120.0 ppm, ~115.0 ppm : Aromatic carbons of the pyrazolo[3,4-b]pyridine core. The carbon bearing the bromine atom would be expected at the lower end of this range.

Strategic Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the construction of the core pyrazolo[3,4-b]pyridine ring system, followed by a regioselective formylation at the C3 position.

G cluster_0 Step 1: Synthesis of the Core Scaffold cluster_1 Step 2: Vilsmeier-Haack Formylation A 5-Bromo-2-fluoropyridine-3-carboxaldehyde C 5-Bromo-1H-pyrazolo[3,4-b]pyridine A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 5-Bromo-1H-pyrazolo[3,4-b]pyridine F This compound D->F Electrophilic Aromatic Substitution E POCl₃, DMF E->F G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophile Pyrazolopyridine 5-Bromo-1H-pyrazolo[3,4-b]pyridine Pyrazolopyridine->Iminium_Salt Nucleophilic Attack Final_Product This compound Iminium_Salt->Final_Product Aqueous Workup

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a key heterocyclic building block in the development of novel therapeutics. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in kinase inhibitors and other targeted therapies. This document details the strategic synthesis, focusing on the Vilsmeier-Haack formylation of the 5-bromo-1H-pyrazolo[3,4-b]pyridine precursor. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss critical process considerations for researchers in drug discovery and development.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine framework is a bioisostere of purine, which allows it to effectively interact with the ATP-binding sites of various kinases.[1] This structural feature has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancers and other diseases. The introduction of a carbaldehyde group at the 3-position, as in this compound, provides a versatile chemical handle for further molecular elaboration, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. The bromo-substituent at the 5-position also offers a valuable vector for cross-coupling reactions, further expanding the synthetic utility of this intermediate.

Retrosynthetic Analysis and Strategic Approach

The primary and most direct route to this compound involves the formylation of the commercially available 5-Bromo-1H-pyrazolo[3,4-b]pyridine. The Vilsmeier-Haack reaction is the method of choice for this transformation, leveraging the electron-rich nature of the pyrazole ring within the fused heterocyclic system.

Our synthetic strategy is therefore twofold:

  • Synthesis of the Precursor: A robust method for the preparation of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Regioselective Formylation: The introduction of the aldehyde functionality at the C3 position via the Vilsmeier-Haack reaction.

Synthesis of the Starting Material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine

While 5-Bromo-1H-pyrazolo[3,4-b]pyridine is commercially available, understanding its synthesis is crucial for process development and scale-up. A common and effective method involves the cyclization of a substituted pyridine with hydrazine.

Synthetic Pathway

The synthesis commences with 5-bromo-2-fluoropyridine-3-carboxaldehyde, which undergoes a condensation reaction with hydrazine to form the pyrazolo[3,4-b]pyridine core.

Synthesis_of_Precursor start 5-Bromo-2-fluoropyridine-3-carboxaldehyde product 5-Bromo-1H-pyrazolo[3,4-b]pyridine start->product Reflux reagent1 Anhydrous Hydrazine (N2H4) Ethanol (Solvent) reagent1->product

Figure 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The following protocol is adapted from established literature procedures.[2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoro-3-formylpyridine (1.0 eq).

  • Reagent Addition: Add ethanol to dissolve the starting material, followed by the slow addition of anhydrous hydrazine (5.6 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Pour the residue into water, which will precipitate the product.

  • Purification: Collect the solid by filtration, wash sequentially with water and diethyl ether, and then dry under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.

Parameter Value Reference
Starting Material5-Bromo-2-fluoro-3-formylpyridine[2]
ReagentAnhydrous Hydrazine[2]
SolventEthanol[2]
TemperatureReflux[2]
Reaction Time12-16 hours[2]
Typical Yield~46%[2]

Core Synthesis: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.

Mechanism of the Vilsmeier-Haack Reaction

The reaction is initiated by the formation of the Vilsmeier reagent from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃). This is followed by electrophilic attack of the pyrazolo[3,4-b]pyridine on the Vilsmeier reagent and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Pyrazolopyridine 5-Bromo-1H-pyrazolo[3,4-b]pyridine Pyrazolopyridine->Iminium_intermediate Electrophilic Attack at C3 Final_Product This compound Iminium_intermediate->Final_Product Hydrolysis H2O Work-up Hydrolysis->Final_Product

Figure 2: General mechanism of the Vilsmeier-Haack reaction.
Regioselectivity

Electrophilic substitution on the 1H-pyrazolo[3,4-b]pyridine ring system is expected to occur preferentially on the electron-rich pyrazole moiety. The C3 position is the most likely site of formylation due to its higher electron density compared to the pyridine ring, which is relatively electron-deficient. This regioselectivity is crucial for the successful synthesis of the target molecule. While some studies on fully aromatic pyrazolopyridines have reported a lack of reactivity under Vilsmeier-Haack conditions, it is hypothesized that the electron-donating character of the pyrazole nitrogen atoms sufficiently activates the C3 position for electrophilic attack, especially under optimized reaction conditions.[3]

Experimental Protocol: Synthesis of this compound

The following is a proposed protocol based on general procedures for Vilsmeier-Haack formylation of related heterocyclic systems.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC. Note: The reaction time can vary significantly, from a few hours to overnight. If no reaction is observed, a gradual increase in temperature may be necessary, but caution should be exercised to avoid decomposition.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is basic. This will precipitate the crude product. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Parameter Proposed Value Justification
Starting Material5-Bromo-1H-pyrazolo[3,4-b]pyridine-
ReagentsPOCl₃, DMFStandard for Vilsmeier-Haack
Stoichiometry1.0 eq Substrate, 3.0 eq POCl₃Excess POCl₃ ensures complete reagent formation
SolventDMFActs as both reagent and solvent
Temperature0 °C to 60-80 °CInitial cooling for reagent formation, heating to drive the reaction
Reaction Time4-24 hours (monitor by TLC)Heterocycle reactivity can vary
Work-upIce quench, neutralizationStandard for Vilsmeier-Haack reactions

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as a downfield singlet for the aldehyde proton (typically δ 9-10 ppm).

  • ¹³C NMR: The aldehyde carbon will appear as a characteristic signal in the downfield region (typically δ 180-200 ppm).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: A strong carbonyl stretch (C=O) for the aldehyde will be present (typically around 1680-1700 cm⁻¹).

Conclusion and Future Perspectives

The synthesis of this compound via the Vilsmeier-Haack reaction represents a key step in the development of novel pyrazolo[3,4-b]pyridine-based drug candidates. While the reactivity of the pyrazolopyridine core can be sensitive to reaction conditions, the protocol outlined in this guide provides a solid foundation for the successful synthesis of this valuable intermediate. The versatility of the aldehyde and bromo functionalities allows for a wide range of subsequent chemical transformations, making this compound a cornerstone for the exploration of new chemical space in drug discovery.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a pivotal heterocyclic compound, increasingly recognized for its utility as a versatile building block in the synthesis of complex, biologically active molecules. Its unique pyrazolo[3,4-b]pyridine core structure is a key feature in the design of kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its physical properties is fundamental to its effective application in synthetic chemistry and drug development pipelines. This technical guide provides a consolidated overview of the known physical characteristics of this compound, outlines standardized protocols for their experimental determination, and offers insights into the scientific rationale behind these methodologies.

Molecular Identity and Core Properties

The intrinsic physical and chemical behaviors of this compound are a direct consequence of its molecular architecture. The fusion of a pyrazole and a pyridine ring creates a rigid, planar system, while the bromo and carbaldehyde substituents introduce specific electronic and reactive properties.

Table 1: Fundamental Molecular and Physical Properties

PropertyDataSource(s)
IUPAC Name This compoundN/A
CAS Number 916326-37-9[1]
Molecular Formula C₇H₄BrN₃O[1]
Molecular Weight 226.03 g/mol [1]
Appearance SolidN/A
Boiling Point 410.8°C at 760 mmHg[1]
Melting Point Not explicitly reported in surveyed literatureN/A
Solubility Data not available; anticipated solubility in polar organic solventsN/A

Experimental Determination of Key Physical Properties

Melting Point Analysis

Scientific Rationale: The melting point is a critical indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range. This phenomenon, known as freezing-point depression, is a colligative property that provides a rapid and cost-effective preliminary assessment of sample purity.

Protocol 1: Capillary Melting Point Determination

This protocol outlines the use of a standard digital melting point apparatus, a technique valued for its precision and small sample requirement.

Methodology:

  • Sample Preparation: Ensure the this compound sample is anhydrous and finely powdered. If necessary, gently crush the crystals using a mortar and pestle to ensure uniform packing and efficient heat transfer.

  • Capillary Loading: Vertically tap the open end of a capillary tube into the powdered sample until a 2-3 mm column of material is collected. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point. If the melting point is unknown, a preliminary rapid determination can be performed on a separate sample to establish an approximate range.

  • Precise Determination: Reduce the heating rate to 1-2°C per minute. This slow ramp rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate reading.

  • Data Acquisition:

    • Record the temperature (T₁) at which the first droplet of liquid becomes visible.

    • Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

    • The melting point is reported as the T₁-T₂ range.

G cluster_0 Core Procedure cluster_1 Classification A Weigh ~10 mg Compound B Add 1 mL Solvent A->B C Vortex for 60s B->C D Visually Inspect C->D E Soluble (Clear Solution) D->E All Dissolved F Partially Soluble D->F Some Dissolved G Insoluble D->G None Dissolved

References

1H NMR data of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Data of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a detailed examination of the ¹H NMR spectrum of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The analysis herein is grounded in fundamental NMR principles and established methodologies, offering a framework for the interpretation of similar complex molecules.

Molecular Structure and Proton Environments

The foundational step in interpreting any NMR spectrum is a thorough understanding of the molecule's structure. This compound possesses a fused bicyclic system with distinct proton environments that are influenced by the electronic effects of the constituent rings and substituents.

Chemical Structure:

The key protons on the this compound molecule are:

  • Aldehyde Proton (-CHO): This proton is directly attached to a carbonyl group, which is strongly electron-withdrawing. This will cause a significant downfield shift, placing its signal in a characteristic region of the ¹H NMR spectrum.[1][2]

  • Pyridine Ring Protons (H4 and H6): These aromatic protons are part of the pyridine ring. Their chemical shifts are influenced by the electronegative nitrogen atom and the bromine atom at position 5. They are expected to appear in the aromatic region of the spectrum.[3]

  • Pyrazole Ring Proton (N-H): The proton attached to the nitrogen of the pyrazole ring is exchangeable. Its chemical shift can be highly variable and the signal is often broad, depending on the solvent, concentration, and temperature.[4]

Predicted ¹H NMR Spectral Characteristics

A preliminary analysis of the structure allows for the prediction of the chemical shifts, multiplicities, and coupling constants for each proton.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CHO9.5 - 10.5Singlet (s)N/A
H68.5 - 9.0Doublet (d)2.0 - 3.0 (⁴J)
H48.0 - 8.5Doublet (d)2.0 - 3.0 (⁴J)
N-H13.0 - 15.0Broad Singlet (br s)N/A

Causality behind Predictions:

  • -CHO Proton: The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the inductive effect of the oxygen atom, placing it far downfield.[1][5] It has no adjacent protons, so it appears as a singlet.

  • H4 and H6 Protons: These protons are on a pyridine ring, which generally deshields them into the aromatic region (δ 7-9 ppm).[3] The electron-withdrawing nature of the adjacent nitrogen and the bromine atom further shifts them downfield. They are expected to exhibit a small long-range coupling (meta-coupling) to each other, resulting in doublets.

  • N-H Proton: The pyrazole N-H proton is acidic and can participate in hydrogen bonding. In a non-protic solvent like DMSO-d₆, this proton's signal is often observed as a very broad singlet at a far downfield position due to hydrogen bonding with the solvent. In protic solvents like D₂O or CD₃OD, this proton would exchange with deuterium and become invisible in the spectrum.[4]

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, a standardized experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice as it can solubilize a wide range of organic compounds and its residual peak does not typically interfere with the signals of interest. It is also useful for observing exchangeable protons like N-H.

  • Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion.
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
Relaxation Delay2.0 sAllows for full relaxation of protons between scans.
Acquisition Time~4 sTo ensure good digital resolution.
Spectral Width-2 to 16 ppmTo encompass all expected signals, including the broad N-H.
Temperature298 K (25 °C)Standard operating temperature.

Data Analysis and Interpretation of a Representative Spectrum

Below is a table of representative ¹H NMR data for this compound, followed by a detailed interpretation.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
114.20br sN/A1HN-H
210.15sN/A1H-CHO
38.85d2.41HH6
48.40d2.41HH4
Signal Assignments and Rationale
  • Signal 1 (δ 14.20, br s, 1H): This very downfield and broad signal is characteristic of the pyrazole N-H proton in DMSO-d₆.[4] Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential intermolecular exchange.

  • Signal 2 (δ 10.15, s, 1H): This sharp singlet is in the typical region for an aldehyde proton.[5][6] The integration value of 1H confirms this assignment.

  • Signal 3 (δ 8.85, d, J = 2.4 Hz, 1H): This doublet in the aromatic region is assigned to the H6 proton. It is the most downfield of the two pyridine protons due to the anisotropic effect of the adjacent pyrazole ring nitrogen. The small coupling constant of 2.4 Hz is consistent with a four-bond meta-coupling to H4.

  • Signal 4 (δ 8.40, d, J = 2.4 Hz, 1H): This doublet is assigned to the H4 proton. It appears upfield relative to H6. It shows the same coupling constant as the signal at δ 8.85, confirming the coupling interaction between H4 and H6.

Visualization of Experimental and Analytical Workflow

The process of structural elucidation using ¹H NMR can be visualized as a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound This compound Solvent DMSO-d6 + TMS Compound->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer 400 MHz NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Integration Integration Referencing->Integration Spectrum Processed 1H NMR Spectrum Integration->Spectrum Analysis Analyze Chemical Shift, Multiplicity, Integration, Coupling Spectrum->Analysis Assignment Assign Signals to Protons Analysis->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for ¹H NMR analysis.

Proton Coupling Network

A simple diagram can illustrate the through-bond coupling relationships.

H_Coupling H4 H4 H6 H6 H4->H6 4J = 2.4 Hz CHO CHO NH N-H

Caption: Coupling network for the title compound.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules, 1D ¹H NMR may not be sufficient for complete structural assignment. 2D NMR experiments provide additional correlations.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the signals at δ 8.85 (H6) and δ 8.40 (H4), definitively confirming that these two protons are coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal to its directly attached carbon atom. For example, the aldehyde proton at δ 10.15 would show a correlation to the aldehyde carbon signal (expected around δ 185-195 ppm) in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away. For instance, the aldehyde proton (CHO) would be expected to show a correlation to the C3 carbon of the pyrazole ring.

References

An In-Depth Technical Guide to the 13C NMR Spectrum of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

This compound is a member of the pyrazolopyridine class of compounds, which are recognized for their diverse biological activities and potential as scaffolds in drug discovery.[1][2][3] The presence of a bromine atom, a pyrazole ring fused to a pyridine ring, and a reactive carbaldehyde group makes this molecule a versatile intermediate for the synthesis of more complex derivatives.[4] Accurate structural elucidation is paramount, and 13C NMR spectroscopy serves as a powerful, non-destructive technique to confirm the carbon framework of the molecule. This guide will walk through the theoretical basis for the expected 13C NMR spectrum, the experimental protocol for its acquisition, and a detailed assignment of the observed chemical shifts.

Visualizing the Core Structure

To understand the 13C NMR spectrum, it is essential to first visualize the molecular structure and the numbering of the carbon atoms.

Caption: Structure of this compound with atom numbering.

Predicted 13C NMR Chemical Shifts: A Theoretical Framework

The chemical shift of a carbon atom in a 13C NMR spectrum is highly dependent on its electronic environment. Electronegative atoms and the nature of the chemical bonds (single, double, aromatic) are the primary factors influencing these shifts.[5][6][7]

Key Influences on Chemical Shifts:

  • Aldehyde Carbon (C=O): The carbon of the carbaldehyde group is expected to be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of 180-200 ppm.[5][6][8]

  • Aromatic and Heteroaromatic Carbons: The carbons within the fused pyrazolopyridine ring system will resonate in the aromatic region, generally between 110-160 ppm.[1][9]

  • Effect of Nitrogen Atoms: The nitrogen atoms in the pyrazole and pyridine rings will generally cause a downfield shift for the adjacent carbon atoms due to their electronegativity.[9][10]

  • Effect of the Bromine Atom: The bromine atom attached to C5 will induce a downfield shift on C5, although the effect is less pronounced than that of nitrogen or oxygen.

  • Quaternary Carbons: Carbons that are not directly bonded to any hydrogen atoms (C3, C3a, C5, and C7a) will typically show weaker signals in a standard proton-decoupled 13C NMR spectrum.

Based on these principles and data from similar heterocyclic systems, a predicted range for the chemical shifts can be established.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

To obtain a reliable 13C NMR spectrum, a standardized experimental procedure is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can slightly influence the chemical shifts.[11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set to approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum. If using DMSO-d6, the solvent peak is at 39.52 ppm. If using CDCl3, the solvent peak is at 77.16 ppm.

    • Perform baseline correction.

Spectral Analysis and Signal Assignment

The following table summarizes the expected and, where available from literature on analogous compounds, the observed 13C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C=O 185 - 195Highly deshielded due to the electronegative oxygen atom.[5][12]
C3 140 - 150Attached to the electron-withdrawing aldehyde group and adjacent to a ring nitrogen.
C3a 145 - 155A quaternary carbon at the fusion of the two rings, influenced by two nitrogen atoms.
C5 110 - 120Attached to the bromine atom, which causes a moderate downfield shift.
C6 130 - 140Aromatic CH group in the pyridine ring.
C7 120 - 130Aromatic CH group adjacent to the fused pyrazole ring.
C7a 148 - 158Quaternary carbon at the ring junction, influenced by the adjacent nitrogen atom.

Note: The precise chemical shifts can vary depending on the solvent and concentration. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be required for unambiguous assignment of the protonated carbons and to confirm the assignments of the quaternary carbons through long-range couplings.[13]

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the 13C NMR spectrum of the title compound.

G cluster_0 Data Acquisition and Processing cluster_1 Initial Spectral Analysis cluster_2 Detailed Signal Assignment cluster_3 Verification (Optional but Recommended) A Prepare Sample in Deuterated Solvent B Acquire 1D 13C NMR Spectrum A->B C Process Data (FT, Phasing, Referencing) B->C D Identify Number of Unique Carbon Signals C->D E Identify Aldehyde Carbon Signal (>180 ppm) D->E F Identify Aromatic/Heteroaromatic Region (110-160 ppm) E->F G Predict Shifts based on Substituent Effects (Br, N, CHO) F->G H Distinguish Quaternary vs. Protonated Carbons (DEPT or Signal Intensity) G->H I Assign Individual Resonances H->I J Acquire 2D NMR (HSQC, HMBC) I->J K Confirm Assignments via Correlations J->K K->I Refine

Caption: Workflow for the acquisition and interpretation of the 13C NMR spectrum.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The consistency of the acquired data with theoretical predictions and established chemical shift ranges for similar functional groups and heterocyclic systems provides a high degree of confidence in the structural assignment.[14][15] For GMP (Good Manufacturing Practice) environments, the use of a certified reference standard of this compound would be required for definitive identification and quantification.

Conclusion

The 13C NMR spectrum is an indispensable tool for the structural characterization of this compound. By understanding the fundamental principles of 13C NMR and following a systematic experimental and analytical approach, researchers can confidently verify the structure of this important synthetic intermediate. The information presented in this guide provides a solid foundation for the interpretation of its 13C NMR spectrum, facilitating its use in research and development.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors and other therapeutic agents.[1] A thorough understanding of its mass spectrometric fragmentation is crucial for its unambiguous identification, structural elucidation, and metabolic studies.

This document moves beyond a standard protocol, offering in-depth explanations for the anticipated fragmentation pathways under various ionization techniques. The insights provided herein are grounded in established principles of mass spectrometry and fragmentation mechanisms of related heterocyclic systems.

Molecular Structure and Isotopic Signature

This compound possesses a fused bicyclic heteroaromatic core with a bromine substituent and an aldehyde functional group. The presence of bromine is a key feature that profoundly influences its mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[2][3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of almost equal intensity (a 1:1 ratio) separated by two mass-to-charge units (m/z), commonly referred to as the M+ and M+2 peaks.[3][4] This distinctive signature is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.[3]

PropertyValue
Molecular Formula C8H4BrN3O
Monoisotopic Mass 224.9592 Da (for 79Br) and 226.9572 Da (for 81Br)
Key Structural Features Pyrazolo[3,4-b]pyridine core, Aldehyde group, Bromine substituent

Ionization Techniques and Expected Molecular Ions

The choice of ionization technique is critical and depends on the information sought. For this compound, both "hard" and "soft" ionization methods are applicable and yield complementary data.

  • Electron Ionization (EI): As a "hard" ionization technique, EI employs a high-energy electron beam (typically 70 eV) to induce ionization and extensive fragmentation.[5] This provides a detailed fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching.[6] The molecular ion (M•+) is expected to be observed, but in some cases of extensive fragmentation, it might be of low abundance.[6]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from solution with minimal fragmentation.[7] This is particularly useful for determining the molecular weight of the analyte.[8] Given the presence of basic nitrogen atoms in the pyrazolopyridine ring system, positive-ion mode ESI is expected to be highly effective, yielding a prominent protonated molecule, [M+H]+.[9] Adducts with other cations present in the solvent, such as sodium ([M+Na]+) or potassium ([M+K]+), may also be observed.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm).[10] This allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, a critical step in the structural confirmation of novel compounds.[11][12]

Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by its key functional groups: the aldehyde, the pyrazole ring, the pyridine ring, and the bromine substituent. The following sections detail the expected fragmentation mechanisms under EI-MS and collision-induced dissociation (CID) in ESI-MS/MS.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion will undergo a series of characteristic fragmentation reactions.

Initial Fragmentation of the Aldehyde Group:

A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]+).[13][14] This is often followed by the loss of a carbon monoxide (CO) molecule, a neutral loss of 28 Da.[12][15][16] Alternatively, the entire formyl group (•CHO) can be lost as a radical, resulting in a fragment corresponding to the brominated pyrazolopyridine core.[13]

G M [M]+• m/z 225/227 M_minus_H [M-H]+ m/z 224/226 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z 196/198 M->M_minus_CHO - •CHO M_minus_H_minus_CO [M-H-CO]+ m/z 196/198 M_minus_H->M_minus_H_minus_CO - CO

Fragmentation of the Pyrazolo[3,4-b]pyridine Core:

The fused heterocyclic system is expected to undergo ring cleavage. A characteristic fragmentation of pyrazole rings is the loss of a molecule of hydrogen cyanide (HCN), a neutral loss of 27 Da.[12][15][16] This can occur from the molecular ion or subsequent fragment ions.

Loss of Bromine:

The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 146. Alternatively, the loss of HBr (a neutral loss of 80/82 Da) can occur.[12][15][17]

Overall Predicted EI Fragmentation Pathway:

G M [C8H4BrN3O]+• m/z 225/227 F1 [C8H3BrN3O]+ m/z 224/226 M->F1 - H• F3 [C7H4N3O]+ m/z 146 M->F3 - •Br F2 [C7H3BrN3]+ m/z 196/198 F1->F2 - CO F4 [C6H2BrN2]+ m/z 169/171 F2->F4 - HCN

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In ESI-MS/MS, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The fragmentation patterns will be similar to those observed in EI, but the initial species is an even-electron ion.

Predicted ESI-MS/MS Fragmentation of [M+H]+:

G MH [M+H]+ m/z 226/228 MH_minus_CO [M+H-CO]+ m/z 198/200 MH->MH_minus_CO - CO MH_minus_HCN [M+H-HCN]+ m/z 199/201 MH->MH_minus_HCN - HCN MH_minus_Br Loss of Br is less common for [M+H]+ MH->MH_minus_Br

Experimental Protocols

The following are detailed, step-by-step methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[18]

For Solid Samples:

  • Accurately weigh approximately 1 mg of the solid compound.

  • Dissolve the sample in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof.[19] Ensure the solvent is compatible with the chosen ionization technique.

  • Vortex the solution to ensure complete dissolution.

  • Perform a serial dilution to achieve the desired final concentration. For ESI, a concentration of 1-10 µg/mL is typically recommended.[20] For direct infusion EI, a slightly higher concentration may be required.

  • If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter before introduction into the mass spectrometer to prevent blockages.[19]

  • Transfer the final solution to an appropriate autosampler vial. Use glass vials for samples dissolved in chlorinated solvents or acetonitrile to avoid leaching of plasticizers.[18]

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is designed for a standard gas chromatography-mass spectrometry (GC-MS) system or a direct insertion probe.

  • Instrument Setup:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-400

  • Sample Introduction (Direct Insertion Probe):

    • Dissolve the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 0.1-1 mg/mL.

    • Apply a small amount of the solution to the tip of the probe and allow the solvent to evaporate.

    • Insert the probe into the mass spectrometer.

    • Gradually heat the probe to volatilize the sample into the ion source.

  • Data Acquisition:

    • Acquire mass spectra over the specified range.

    • Ensure a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

This protocol is suitable for a liquid chromatography-mass spectrometry (LC-MS) system or direct infusion.

  • Instrument Setup:

    • Ion Source: Electrospray Ionization (ESI)

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N2) Flow: 8-12 L/min

    • Drying Gas (N2) Temperature: 300-350 °C

    • Mass Analyzer: Ion Trap, Triple Quadrupole, or Q-TOF

  • Sample Introduction (Direct Infusion):

    • Prepare the sample in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation, at a concentration of 1-10 µg/mL.[20]

    • Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan mass spectrum to identify the [M+H]+ ion (expected at m/z 226/228).

    • MS2 Scan (Tandem MS): Select the [M+H]+ ion as the precursor ion.

    • Apply collision energy (the optimal energy will need to be determined empirically) to induce fragmentation.

    • Acquire the product ion spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol is essential for confirming the elemental composition.

  • Instrument Setup:

    • Mass Spectrometer: Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR)

    • Ionization Source: ESI (as described above)

    • Resolution: > 60,000 FWHM

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode.

    • Process the data using software that can calculate the elemental composition from the accurate mass measurement of the [M+H]+ ion.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass for C8H5BrN3O+.

Data Interpretation and Structural Validation

A systematic approach to data interpretation is key to confirming the structure of this compound.

  • Identify the Molecular Ion: In the EI spectrum, look for the M•+ peak cluster at m/z 225/227. In the ESI spectrum, identify the [M+H]+ peak cluster at m/z 226/228. The ~1:1 intensity ratio of these peaks is strong evidence for the presence of a single bromine atom.[3][4]

  • Confirm Elemental Composition with HRMS: The accurate mass measurement should confirm the molecular formula C8H4BrN3O.

  • Analyze the Fragmentation Pattern:

    • Look for the characteristic loss of H• (1 Da), CO (28 Da), and •CHO (29 Da) from the aldehyde group.[13][14]

    • Identify the loss of HCN (27 Da) from the pyrazole ring.[12][15][16]

    • Observe fragments corresponding to the loss of •Br (79/81 Da) or HBr (80/82 Da).[12][15][17]

  • Propose Fragment Structures: Correlate the observed m/z values with plausible chemical structures for the fragment ions, consistent with established fragmentation mechanisms.

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By employing a combination of EI, ESI, and HRMS, a confident identification and structural elucidation can be achieved. The characteristic isotopic signature of bromine, coupled with predictable fragmentation pathways involving the aldehyde group and the heterocyclic core, provides a robust analytical framework for researchers working with this important class of compounds. This guide serves as a foundational resource for designing experiments, interpreting data, and ensuring the scientific rigor required in drug discovery and development.

References

The Strategic Intermediate: A Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a "privileged scaffold," forming the foundation of numerous kinase inhibitors and other biologically active agents. This technical guide provides a comprehensive overview of a key derivative, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde , a versatile building block for the synthesis of next-generation targeted therapies.

This document will delve into the IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its critical applications in the development of potent and selective kinase inhibitors, providing researchers with the foundational knowledge to leverage this important intermediate in their drug discovery programs.

Nomenclature and Physicochemical Properties

The correct and unambiguous identification of a chemical entity is fundamental. The IUPAC name for the topic compound is This compound .

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C₇H₄BrN₃O--INVALID-LINK--
Molecular Weight 226.03 g/mol --INVALID-LINK--
CAS Number 916326-37-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, beginning with the construction of the pyrazolo[3,4-b]pyridine core, followed by formylation at the C3 position.

Step 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The foundational pyrazolo[3,4-b]pyridine ring system can be efficiently constructed from commercially available starting materials. A common and effective method involves the cyclization of a substituted pyridine with hydrazine.[1]

Experimental Protocol:

  • Reaction Setup: To a solution of 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol, add anhydrous hydrazine (2.8 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Pour the residue into water and collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) to afford 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a solid.

Synthesis_Step1 start 5-Bromo-2-fluoropyridine-3-carboxaldehyde intermediate 5-Bromo-1H-pyrazolo[3,4-b]pyridine start->intermediate Reflux reagent1 Anhydrous Hydrazine Ethanol

Caption: Synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine core.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the C3 position of the pyrazolo[3,4-b]pyridine ring is effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF).

  • Reaction with Substrate: To the pre-formed Vilsmeier reagent, add 5-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Reaction Conditions: Allow the reaction to proceed at an appropriate temperature (this may require heating) until TLC indicates the consumption of the starting material.

  • Work-up and Purification: Carefully quench the reaction with ice-water and neutralize with a base. The product can then be extracted with an organic solvent and purified by column chromatography to yield this compound.

Synthesis_Step2 start 5-Bromo-1H-pyrazolo[3,4-b]pyridine product This compound start->product Formylation reagent1 POCl₃, DMF (Vilsmeier Reagent)

Caption: Vilsmeier-Haack formylation to yield the target compound.

Spectroscopic Characterization

Confirmation of the structure of this compound is achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as a distinct singlet for the aldehyde proton, typically in the range of 9.5-10.5 ppm.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the carbon atoms of the heterocyclic rings and a downfield signal for the carbonyl carbon of the aldehyde.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (226.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The presence of the bromine atom at the 5-position and the carbaldehyde at the 3-position on this compound provides two orthogonal handles for further chemical modification, making it an exceptionally valuable intermediate.

Targeting TANK-Binding Kinase 1 (TBK1)

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that plays a crucial role in innate immunity and has been implicated in various cancers and inflammatory diseases. The development of selective TBK1 inhibitors is an active area of research. Several potent TBK1 inhibitors have been developed utilizing the 1H-pyrazolo[3,4-b]pyridine core.[2][3] For instance, a series of potent TBK1 inhibitors were designed and synthesized, with compound 15y demonstrating an impressive IC₅₀ value of 0.2 nM.[2] The synthesis of such inhibitors often involves the elaboration of the pyrazolo[3,4-b]pyridine scaffold, where intermediates like this compound can serve as a critical starting point for introducing diversity and optimizing potency and selectivity.

TBK1_Pathway cluster_0 Innate Immune Signaling TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 15y) Inhibitor->TBK1

Caption: Inhibition of the TBK1 signaling pathway.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers. The pyrazolo[3,4-b]pyridine scaffold has also been successfully employed in the development of JAK inhibitors. The versatility of this compound allows for the introduction of various substituents to achieve selectivity among the different JAK family members (JAK1, JAK2, JAK3, and TYK2).

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is advised to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its robust synthesis and the presence of two key functional groups for diversification make it an invaluable tool for medicinal chemists. The demonstrated success of the pyrazolo[3,4-b]pyridine scaffold in targeting critical kinases such as TBK1 and the JAKs underscores the potential of this intermediate to contribute to the development of novel therapies for a range of debilitating diseases. This guide provides the essential technical information for researchers to confidently incorporate this versatile building block into their synthetic and drug discovery endeavors.

References

Retrosynthesis of the Pyrazolo[3,4-b]pyridine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold of immense interest to medicinal chemists. Its structural resemblance to purine bases like adenine and guanine allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] To date, over 300,000 molecules containing the 1H-pyrazolo[3,4-b]pyridine core have been reported, with a significant portion explored for therapeutic applications such as antitumor, anti-inflammatory, and nervous system agents.[1] This guide provides an in-depth analysis of the primary retrosynthetic strategies for constructing this vital scaffold, offering field-proven insights and detailed protocols to empower researchers in drug discovery and development.

Two principal retrosynthetic approaches dominate the synthesis of the pyrazolo[3,4-b]pyridine core: the annulation of a pyridine ring onto a pre-existing pyrazole, and the formation of a pyrazole ring on a pre-existing pyridine scaffold.[1][3] This guide will delve into both strategies, elucidating the key bond disconnections and the underlying chemical logic that dictates the choice of starting materials and reaction conditions.

Retrosynthetic Strategy I: Pyridine Ring Annulation onto a Pyrazole Core

This is the most prevalent and versatile approach, offering a high degree of control over substituent placement on the final heterocyclic system. The core concept involves the reaction of an aminopyrazole with a 1,3-bielectrophilic synthon.

Key Disconnection: C4-C5 and C6-N7 Bond Formation

The most common retrosynthetic disconnection breaks the C4-C5 and C6-N7 bonds of the pyridine ring, leading back to a 5-aminopyrazole and a three-carbon electrophilic partner.

G Pyrazolopyridine Pyrazolo[3,4-b]pyridine Disconnection C4-C5 & C6-N7 Disconnection Pyrazolopyridine->Disconnection Aminopyrazole 5-Aminopyrazole Disconnection->Aminopyrazole Bielectrophile 1,3-Bielectrophile Disconnection->Bielectrophile

Caption: Primary retrosynthetic disconnection for pyridine ring formation.

This strategy is frequently realized through several powerful named reactions and multicomponent approaches.

Synthesis from 1,3-Dicarbonyl Compounds

The reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound is a classic and reliable method. The mechanism involves an initial condensation of the exocyclic amino group with one of the carbonyls, followed by cyclization and dehydration.

If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed.[1] The regioselectivity is governed by the relative electrophilicity of the two carbonyl groups. For instance, in ethyl acetoacetate, the ketone carbonyl is more electrophilic than the ester carbonyl, leading to preferential initial attack at the ketone.

Experimental Protocol: Synthesis of a 4,6-Disubstituted Pyrazolo[3,4-b]pyridine

  • To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq). The acidic medium catalyzes the condensation reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The reaction typically goes to completion within this timeframe.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the product.

  • Filter the solid, wash with water, and then a small amount of cold ethanol. This removes any remaining acetic acid and unreacted starting materials.

  • Recrystallize the crude product from ethanol to afford the pure 4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Starting Material 1Starting Material 2Key Reaction ConditionsProduct
5-Aminopyrazole1,3-DiketoneAcetic Acid, Reflux4,6-Disubstituted Pyrazolo[3,4-b]pyridine
5-Aminopyrazoleβ-KetoesterEthanol, Reflux4-Substituted-6-hydroxypyrazolo[3,4-b]pyridine
Synthesis from α,β-Unsaturated Ketones (Michael Addition Approach)

The reaction of 5-aminopyrazoles with α,β-unsaturated ketones proceeds via a Michael addition, followed by cyclization and oxidation. The nucleophilic C4 of the aminopyrazole typically initiates the attack on the β-carbon of the enone.

G cluster_0 Reaction Pathway 5-Aminopyrazole 5-Aminopyrazole Michael Addition Michael Addition 5-Aminopyrazole->Michael Addition α,β-Unsaturated Ketone Cyclization Cyclization Michael Addition->Cyclization Dehydration & Oxidation Dehydration & Oxidation Cyclization->Dehydration & Oxidation Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Dehydration & Oxidation->Pyrazolo[3,4-b]pyridine

Caption: Reaction pathway for synthesis from α,β-unsaturated ketones.

Experimental Protocol: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [4]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C. [4]

  • Degas the reaction mixture and add ZrCl₄ (0.15 mmol). [4] Zirconium tetrachloride acts as a Lewis acid catalyst.

  • Vigorously stir the reaction mixture at 95 °C for 16 hours. [4]

  • After completion, concentrate the mixture in vacuo. [4]

  • Add CHCl₃ and water, separate the phases, and wash the aqueous phase twice with CHCl₃. [4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for further purification. [4]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an entry to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to the medicinally important 4-chloro derivatives. This reaction involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate or a similar reagent.[1]

The mechanism starts with a Michael-type addition of the amino group to the electron-deficient double bond, followed by the elimination of ethanol. Subsequent thermal cyclization with the elimination of another molecule of ethanol affords the 4-hydroxy-pyrazolo[3,4-b]pyridine-5-carboxylate, which can be hydrolyzed and decarboxylated.

Multicomponent Reactions (MCRs)

MCRs are highly efficient for rapidly building molecular complexity. A common MCR for pyrazolo[3,4-b]pyridines involves the one-pot condensation of a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile or a β-diketone).[5][6]

The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate in situ. This is then followed by a Michael addition of the 5-aminopyrazole, cyclization, and tautomerization/oxidation to furnish the final product.

Retrosynthetic Strategy II: Pyrazole Ring Formation on a Pyridine Core

While less common than the first strategy, constructing the pyrazole ring onto a pre-existing, functionalized pyridine is a valuable alternative, particularly when the desired pyridine precursors are readily available.

Key Disconnection: N1-N2 and N2-C3 Bond Formation

This approach involves the disconnection of the N1-N2 and N2-C3 bonds of the pyrazole ring, leading back to a hydrazine derivative and a pyridine bearing ortho-amino and carbonyl (or cyano) functionalities.

G Pyrazolopyridine Pyrazolo[3,4-b]pyridine Disconnection N1-N2 & N2-C3 Disconnection Pyrazolopyridine->Disconnection FunctionalizedPyridine 2-Amino-3-carbonyl/cyanopyridine Disconnection->FunctionalizedPyridine Hydrazine Hydrazine Disconnection->Hydrazine

Caption: Retrosynthetic disconnection for pyrazole ring formation.

Experimental Protocol: Synthesis from 2-Chloro-3-cyanopyridines

  • To a solution of a 2-chloro-3-cyanopyridine derivative in ethanol, add hydrazine hydrate (2-3 eq). [3]

  • Reflux the reaction mixture for 2-15 hours, monitoring by TLC. [1] The reaction time can vary depending on the substituents.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid is then triturated with water, filtered, and dried to yield the 3-amino-1H-pyrazolo[3,4-b]pyridine. [3]

This reaction proceeds via an initial nucleophilic aromatic substitution of the chloride by hydrazine, followed by an intramolecular cyclization of the second nitrogen of the hydrazine onto the cyano group.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The retrosynthetic analysis of the pyrazolo[3,4-b]pyridine core reveals a rich and versatile chemistry that allows for the synthesis of a vast array of derivatives. The choice between pyridine or pyrazole ring formation is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule. By understanding the key bond disconnections and the mechanistic underpinnings of these synthetic strategies, medicinal chemists are well-equipped to design and execute efficient syntheses of novel pyrazolo[3,4-b]pyridine-based drug candidates. The continued exploration of new synthetic methodologies, particularly in the realm of multicomponent and catalyzed reactions, will undoubtedly further expand the chemical space accessible from this remarkable scaffold.

References

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of aza-analogues of bioactive molecules. Its fused pyrazole and pyridine rings confer a degree of aromatic stability, yet the presence of a reactive aldehyde group and a bromine substituent introduces potential vulnerabilities. This guide provides a comprehensive overview of the known and predicted stability characteristics of this compound. It outlines best practices for storage and handling to ensure its integrity and purity over time, and presents detailed protocols for assessing its stability under various stress conditions. This document is intended to serve as a vital resource for researchers, enabling them to maintain the quality of their starting materials and ensure the reproducibility of their synthetic efforts.

Introduction to this compound: A Chemist's Perspective

The pyrazolo[3,4-b]pyridine scaffold is a purine isostere and is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The inherent reactivity of the aldehyde functional group, while synthetically useful, also represents a primary locus for potential degradation. Understanding the stability of this molecule is therefore paramount for its effective use in multi-step syntheses where purity of starting materials is critical.

Chemical Stability Profile

The stability of this compound is governed by the interplay of its structural features: the stable pyrazolopyridine core, the reactive aldehyde moiety, and the electron-withdrawing bromo substituent. While direct, comprehensive stability studies on this specific molecule are not extensively published, we can infer its stability profile from the known chemistry of its constituent functional groups and related heterocyclic systems.

Thermal Stability

Aromatic aldehydes are generally more stable to heat than their aliphatic counterparts. However, prolonged exposure to elevated temperatures can lead to decomposition. For heterocyclic aldehydes, this can involve complex degradation pathways. It is recommended to handle the compound at controlled room temperature for routine manipulations and to store it under refrigerated conditions for long-term preservation.

Photostability

Heterocyclic aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. The energy absorbed can promote electrons to excited states, leading to reactions such as oxidation or rearrangement. Studies on other N-heterocyclic aromatics have shown that the rate of photodegradation can be influenced by the number and position of nitrogen atoms in the ring structure[1][2][3]. Given the presence of the chromophoric pyrazolopyridine system, it is crucial to protect this compound from light.

Hydrolytic Stability and pH Influence

The aldehyde group is generally stable to hydrolysis under neutral conditions. However, in strongly acidic or basic media, aldehydes can undergo various reactions. While specific data for this compound is unavailable, a study on brominated haloacetaldehydes demonstrated rapid degradation at elevated temperatures and increasing pH[4]. This suggests that aqueous solutions of this compound, particularly if not pH-controlled, could be unstable over time. It is advisable to prepare aqueous solutions fresh and to buffer them appropriately if they need to be stored for any length of time.

Oxidative Stability

Aldehydes are susceptible to oxidation, readily converting to carboxylic acids in the presence of oxidizing agents. Atmospheric oxygen can also contribute to slow oxidation over time, a process that can be accelerated by light and elevated temperatures. The presence of the electron-rich pyrazolopyridine ring system may also influence the overall susceptibility to oxidation.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended based on its chemical properties and supplier recommendations for analogous compounds.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a refrigerator at 2-8°C . Inert atmosphere packaging (e.g., under argon or nitrogen) is also advisable to minimize oxidative degradation.

Short-Term Storage and Handling

For routine laboratory use, the compound can be stored at controlled room temperature in a desiccator to protect it from moisture. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood. As with any fine powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid inhalation and skin contact[5][6].

Handling of Solutions

Solutions of this compound should be prepared fresh for use whenever possible. If storage of a solution is necessary, it should be kept in a tightly sealed vial, protected from light, and stored at low temperature. The choice of solvent should be carefully considered to avoid potential reactions.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be postulated. A visual representation of these potential pathways is provided below.

G A This compound B Oxidation (O2, light, heat) A->B Susceptible aldehyde group D Photodegradation (UV/Vis light) A->D Aromatic system F Reaction with nucleophiles (e.g., amines, water) A->F Electrophilic aldehyde carbon C 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid B->C E Ring-opened or rearranged products D->E G Adducts (e.g., imines, hydrates) F->G

Caption: Potential degradation pathways for this compound.

Excipient Compatibility Considerations

In the context of formulation development, the potential for interactions between this compound and pharmaceutical excipients must be carefully evaluated. The aldehyde group is known to be reactive towards primary and secondary amines, which can be present as functional groups in active pharmaceutical ingredients or as impurities in excipients[7].

Table 1: Potential Excipient Incompatibilities

Excipient ClassPotential InteractionMitigation Strategy
Excipients with primary or secondary amine moietiesFormation of Schiff bases (imines)Avoid use or perform thorough compatibility studies.
Reducing sugars (e.g., lactose)Maillard reactionUse non-reducing sugars or other fillers.
Excipients with trace peroxide impurities (e.g., povidone, PEGs)Oxidation of the aldehyde to a carboxylic acidUse low-peroxide grade excipients and consider including an antioxidant in the formulation.
Basic excipients (e.g., magnesium stearate)May catalyze degradation reactionsUse neutral excipients where possible and control moisture content.

A systematic approach to excipient compatibility screening is crucial to ensure the stability of any formulation containing this compound[8][9][10].

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products[11][12][13][14][15].

Forced Degradation Study Protocol

This protocol outlines a general approach for conducting a forced degradation study.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade acetonitrile and water

  • Suitable buffer solutions (e.g., phosphate buffer pH 7.4)

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

  • Oxidative Degradation: To a separate sample, add an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the active ingredient.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Conclusion

While this compound possesses a stable heterocyclic core, its aldehyde functionality and bromine substituent introduce potential for degradation through oxidation, photolysis, and reaction with nucleophiles. Adherence to strict storage and handling protocols, including refrigeration, protection from light, and control of atmospheric exposure, is critical for preserving its purity. The provided experimental protocols for forced degradation and stability-indicating HPLC method development offer a framework for researchers to rigorously assess the stability of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their scientific endeavors. A thorough understanding and proactive management of the stability of this compound will undoubtedly contribute to its successful application in the synthesis of novel and impactful chemical entities.

References

Tautomerism in pyrazolo[3,4-b]pyridine systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Pyrazolo[3,4-b]pyridine Systems

Authored by: A Senior Application Scientist

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Challenge of Tautomerism

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines like adenine and guanine makes it an attractive framework for designing molecules that can interact with a wide array of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[2][3][4] However, the inherent structural flexibility of this system, specifically its capacity for tautomerism, presents a significant challenge and a critical consideration for researchers in drug development.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This seemingly subtle shift can profoundly alter a molecule's physicochemical properties, including its pKa, lipophilicity, hydrogen bonding patterns, and overall three-dimensional shape.[5] Consequently, different tautomers of the same compound can exhibit vastly different biological activities, pharmacokinetic profiles, and toxicological properties.[6] Understanding and controlling the tautomeric equilibrium of a pyrazolo[3,4-b]pyridine-based drug candidate is therefore not an academic exercise, but a fundamental necessity for rational drug design.

This guide provides a comprehensive technical overview of tautomerism in pyrazolo[3,4-b]pyridine systems, detailing the predominant tautomeric forms and the experimental and computational methodologies required for their definitive characterization.

The Fundamental Equilibrium: 1H- vs. 2H-Tautomerism

For pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen atoms, two primary tautomeric forms are possible due to prototropic migration between the two nitrogen atoms of the pyrazole ring.[2][3] These are designated as the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine .

Extensive research, supported by both experimental evidence and computational analysis, has established that the 1H-tautomer is overwhelmingly the more stable and predominant form .[3] Early computational studies using the AM1 method calculated the 1H-tautomer to be more stable by a significant margin of approximately 37.03 kJ/mol (nearly 9 kcal/mol).[3] This substantial energy difference means that under typical physiological conditions, the equilibrium lies heavily in favor of the 1H isomer. While the 2H tautomer may exist as a minor species, its population is generally low unless specific structural or environmental factors are introduced to stabilize it.[3]

Computational_Workflow cluster_input Input Generation cluster_analysis Energy Calculation & Analysis cluster_output Output & Interpretation Start Draw 1H and 2H Tautomer Structures Opt_Gas Geometry Optimization (Gas Phase, e.g., B3LYP/6-31G*) Start->Opt_Gas Freq_Gas Frequency Calculation (Confirm Minima, Obtain ZPE) Opt_Gas->Freq_Gas Opt_Solv Geometry Optimization (Solution, e.g., PCM model) Opt_Gas->Opt_Solv Energy_Gas Calculate Relative Gas-Phase Free Energy (ΔGgas) Freq_Gas->Energy_Gas Predict Predict Predominant Tautomer (Lowest ΔG) Energy_Gas->Predict Energy_Solv Calculate Relative Solution-Phase Free Energy (ΔGsolv) Opt_Solv->Energy_Solv Energy_Solv->Predict Compare Compare with Experimental Data (NMR, UV-Vis) Predict->Compare Tautomer_Binding cluster_1H 1H-Tautomer Binding cluster_2H 2H-Tautomer Binding (Mismatch) Receptor Receptor Hinge Acceptor Donor Tautomer1 N-H (Donor) Pyrazolo[3,4-b]pyridine N: (Acceptor) Tautomer1:n1->Receptor:d H-Bond (Good Fit) Tautomer1:n2->Receptor:h H-Bond (Good Fit) Tautomer2 N: (Acceptor) Pyrazolo[3,4-b]pyridine N-H (Donor) Tautomer2:n1->Receptor:d Acceptor-Acceptor (Repulsion) Tautomer2:n2->Receptor:h Donor-Donor (Repulsion)

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling with 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines and the Suzuki Coupling

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to its incorporation into numerous pharmaceutically active compounds.[3] The functionalization of this core structure is paramount for modulating pharmacological activity, and the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose.[4]

The Suzuki coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, has revolutionized the formation of carbon-carbon bonds.[4][5] Its advantages include mild reaction conditions, high functional group tolerance, and the use of generally less toxic and more stable boronic acids.[4][6] However, the application of this reaction to electron-deficient and nitrogen-rich heterocycles like 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition, while the electron-withdrawing nature of the heterocyclic system can affect the kinetics of the catalytic cycle.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki coupling with this compound. It delves into the critical experimental parameters, offers a detailed step-by-step protocol, and provides insights into troubleshooting common issues.

Understanding the Catalytic Cycle: A Foundation for Success

A firm grasp of the Suzuki coupling mechanism is essential for rational optimization and troubleshooting. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)LnX OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)LnR² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[5] The electron-deficient nature of the pyrazolopyridine ring can facilitate this rate-limiting step.[9]

  • Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Key Experimental Parameters: A Guide to Rational Optimization

The success of the Suzuki coupling with this compound hinges on the careful selection of several critical parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is arguably the most crucial decision. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[11] For electron-deficient and heteroaromatic substrates, bulky and electron-rich phosphine ligands are often preferred as they enhance the rates of both oxidative addition and reductive elimination.[8][11]

Ligand TypeExamplesKey Characteristics & Suitability
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich, highly effective for coupling heteroaryl chlorides and bromides.[11][12] Often provide high yields and turnover numbers.
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust and versatile ligand, widely used for a variety of Suzuki couplings, including those with heteroaromatic substrates.[13][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable complexes with palladium.[4][15] Effective for challenging couplings, including those with aryl chlorides.
Triphenylphosphine (PPh₃) PPh₃A classic, readily available ligand. May require higher catalyst loadings and temperatures for less reactive substrates.[16]

Recommendation: For the Suzuki coupling of this compound, starting with a catalyst system like Pd(dppf)Cl₂ or a pre-catalyst paired with a Buchwald-type ligand such as SPhos is highly recommended. These systems have demonstrated broad applicability and high efficiency for coupling nitrogen-containing heterocycles.[7][13]

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[10] It also influences the overall reaction rate and can help to prevent side reactions. The choice of base should be tailored to the specific substrates and solvent system.

BaseStrengthCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) ModerateA widely used, cost-effective base. Often used in combination with aqueous solvent mixtures.[13]
Cesium Carbonate (Cs₂CO₃) StrongOften more effective than K₂CO₃, particularly for challenging couplings. Its higher solubility in organic solvents can be advantageous.[14]
Potassium Phosphate (K₃PO₄) ModerateA versatile base that is effective for a broad range of substrates, including nitrogen-containing heterocycles.[7][16]
Sodium Carbonate (Na₂CO₃) ModerateAnother common and economical choice, often used in aqueous media.[9]

Recommendation: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points for this reaction. They are generally well-tolerated by the pyrazolopyridine core and effectively promote the reaction.

Solvent System Selection

The solvent must solubilize all reaction components and can significantly impact the reaction rate and outcome.[17] For Suzuki couplings, aprotic polar solvents, often in combination with water, are commonly employed.

Solvent SystemProperties & Use Cases
Dioxane/Water A very common and effective mixture. The water helps to dissolve the inorganic base and facilitates the transmetalation step.[7][16]
Toluene/Water Another effective mixture, particularly for reactions run at higher temperatures.
Dimethoxyethane (DME)/Water Similar to dioxane/water, often providing good results.[13]
Acetonitrile/Water A more polar option that can be beneficial in certain cases.

Recommendation: A mixture of dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust and reliable choice for the Suzuki coupling of this compound. It is crucial to use degassed solvents to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.[18]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Suzuki_Workflow start Start reagents Combine Reactants: - Pyrazolopyridine - Boronic Acid - Base - Catalyst/Ligand start->reagents solvent Add Degassed Solvent reagents->solvent inert Degas and Place under Inert Atmosphere (Ar or N₂) solvent->inert heat Heat Reaction Mixture (e.g., 80-100 °C) inert->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (e.g., add water, extract with organic solvent) monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Materials and Reagents:
  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For challenging couplings, microwave irradiation can be an effective alternative to conventional heating, often reducing reaction times.[19][20]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure coupled product.[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized) - Insufficiently degassed solvents/reagents - Low reaction temperature or time - Inappropriate base or solvent- Use a fresh batch of catalyst and ensure rigorous degassing of all components.[18] - Increase the reaction temperature or extend the reaction time. - Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. - Consider a more active ligand system (e.g., a Buchwald-type ligand).[11]
Significant Debromination of Starting Material - Presence of protic impurities or hydride sources. - Certain bases or solvents can promote this side reaction.[6]- Ensure all reagents and solvents are anhydrous (if not using an aqueous system). - Switch to a non-protic solvent system if possible. - Use a carbonate or phosphate base instead of an amine-based one.[18]
Homocoupling of Boronic Acid - Presence of oxygen. - Certain palladium species can promote this side reaction.- Ensure a strictly inert atmosphere throughout the reaction.[18] - Use a pre-catalyst that generates the active Pd(0) species in situ.
Protodeborylation of Boronic Acid - Boronic acids can be unstable, especially heteroaryl boronic acids.[6]- Use a freshly opened or purified boronic acid. - Consider using a more stable boronic ester (e.g., a pinacol ester).[22][23]
Purification Difficulties - Co-elution of the product with starting materials or byproducts.- Screen different solvent systems for column chromatography. Adding a small amount of a polar solvent like methanol or an acid/base modifier can alter the elution profile.[21] - Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important 1H-pyrazolo[3,4-b]pyridine core. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this class of substrates. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis of novel pyrazolopyridine derivatives, paving the way for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Heck Reaction of Bromo-Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolopyridine Vinylation

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The introduction of vinyl groups onto this scaffold via the Mizoroki-Heck reaction opens a gateway to a diverse array of molecular architectures, enabling the synthesis of advanced intermediates for drug discovery programs. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation, valued for its functional group tolerance and stereoselectivity. This guide provides a comprehensive overview of the Heck reaction as applied to bromo-pyrazolopyridines, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing critical parameters for successful execution.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The catalytic cycle can be summarized in four key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the carbon-bromine bond of the bromo-pyrazolopyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond. This step forms the new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the vinylated pyrazolopyridine product. This step generally proceeds to give the trans-alkene isomer.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base also serves to neutralize the HBr generated during the reaction.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Bromo-Pyrazolopyridine Bromo-Pyrazolopyridine Bromo-Pyrazolopyridine->Oxidative_Addition Pyrazolopyridine-Pd(II)-Br(L2) Pyrazolopyridine-Pd(II)-Br(L2) Oxidative_Addition->Pyrazolopyridine-Pd(II)-Br(L2) Coordination_Insertion Coordination & Migratory Insertion Pyrazolopyridine-Pd(II)-Br(L2)->Coordination_Insertion Alkene Alkene Alkene->Coordination_Insertion Intermediate_Complex Intermediate Complex Coordination_Insertion->Intermediate_Complex Beta_Hydride_Elimination β-Hydride Elimination Intermediate_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H(L2) Beta_Hydride_Elimination->Product_Complex Vinylated_Pyrazolopyridine Vinylated_Pyrazolopyridine Product_Complex->Vinylated_Pyrazolopyridine Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd(0)L2 H-Base+ Br- H-Base+ Br- Reductive_Elimination->H-Base+ Br- Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add bromo-pyrazolopyridine, Pd(OAc)₂, and PPh₃ to a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous DMF, alkene, and base via syringe. B->C D 4. Heat the reaction mixture (e.g., 80-120 °C) with stirring. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature and quench with water. E->F G 7. Extract with ethyl acetate (3x). F->G H 8. Wash combined organic layers with brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

References

The Witt-ig Reaction on Pyrazole Aldehydes: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of heterocyclic structures, pyrazoles hold a prominent position due to their diverse biological activities. The functionalization of the pyrazole ring is key to modulating these properties, and the introduction of unsaturated side chains via the Wittig reaction offers a powerful and versatile strategy. This guide provides an in-depth exploration of the Wittig reaction conditions specifically tailored for pyrazole aldehydes, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Wittig Reaction on Pyrazole Aldehydes

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, provides a reliable method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[1] This reaction is particularly valuable in the context of pyrazole chemistry for several reasons:

  • Regiospecificity: The double bond is formed precisely at the location of the carbonyl group, avoiding the formation of regioisomers often encountered in elimination reactions.[2]

  • Versatility: A wide range of substituents can be introduced on both the pyrazole ring and the ylide, allowing for the synthesis of a diverse library of vinyl- and styrylpyrazoles.[3]

  • Access to Key Intermediates: The resulting alkenes are valuable synthetic intermediates, amenable to further transformations such as hydrogenation, epoxidation, or polymerization.

This guide will delve into the mechanistic nuances of the Wittig reaction as applied to pyrazole aldehydes, discuss the critical parameters that influence its success, and provide detailed experimental protocols for both standard Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

Mechanistic Considerations and Key Parameters

The success of a Wittig reaction hinges on a thorough understanding of its mechanism and the factors that govern its outcome. The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the pyrazole aldehyde, leading to a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.[4][5]

The Nature of the Ylide: Stabilized vs. Non-Stabilized

The choice of the phosphorus ylide is paramount and dictates the stereochemical outcome of the reaction.[4]

  • Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone, nitrile) on the carbanionic carbon, which delocalizes the negative charge through resonance.[4] This increased stability makes them less reactive.[6] Consequently, the initial addition to the aldehyde is often reversible, allowing for thermodynamic control and leading predominantly to the formation of the more stable (E)-alkene .[4]

  • Non-Stabilized Ylides: These ylides bear alkyl or aryl groups on the carbanionic carbon and are significantly more reactive.[4] The reaction is typically under kinetic control, proceeding through a less sterically hindered transition state to favor the formation of the (Z)-alkene .[4]

The Pyrazole Aldehyde Substrate

The electronic and steric properties of the pyrazole aldehyde can influence its reactivity.

  • Substituents on the Pyrazole Ring: Electron-donating groups on the pyrazole ring can increase the electron density at the carbonyl carbon, potentially slowing down the nucleophilic attack by the ylide. Conversely, electron-withdrawing groups can enhance the electrophilicity of the aldehyde and facilitate the reaction.

  • N-Protecting Groups: The nature of the substituent on the pyrazole nitrogen (e.g., H, alkyl, aryl, Boc, Trityl) can impact the solubility and steric accessibility of the aldehyde. While many Wittig reactions tolerate a free N-H, protection can sometimes be advantageous for solubility or to prevent side reactions.

Reaction Conditions: A Summary

The choice of base, solvent, and temperature are critical for a successful Wittig reaction. The following table summarizes common conditions based on the type of ylide used.

ParameterStabilized YlidesNon-Stabilized YlidesSemi-Stabilized Ylides
Base Weaker bases (e.g., NaH, NaOMe, K₂CO₃, Et₃N)[6]Strong bases (e.g., n-BuLi, NaH, t-BuOK)[5]Moderate to strong bases
Solvent Aprotic solvents (e.g., THF, DMF, CH₂Cl₂)Anhydrous, aprotic solvents (e.g., THF, diethyl ether)[4]Aprotic solvents (e.g., THF, DMF)
Temperature Room temperature to refluxLow temperatures (-78 °C to 0 °C) for ylide generation, then warmingVariable, often room temperature
Stereoselectivity Predominantly (E)-alkene[4]Predominantly (Z)-alkene[4]Often poor E/Z selectivity[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific pyrazole aldehyde and ylide used.

General Workflow for the Wittig Reaction

The following diagram illustrates the general workflow for a typical Wittig reaction.

Caption: General workflow for the Wittig reaction.

Protocol 1: Wittig Reaction of a Pyrazole Aldehyde with a Non-Stabilized Ylide (Z-selective)

This protocol describes the synthesis of a (Z)-styrylpyrazole from a pyrazole-4-carbaldehyde and benzyltriphenylphosphonium chloride.[3]

Materials:

  • Pyrazole-4-carbaldehyde (1.0 equiv)

  • Benzyltriphenylphosphonium chloride (1.2 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.2 equiv) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 equiv) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flask, dissolve the pyrazole-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Slowly add the pyrazole aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of a Pyrazole Aldehyde (E-selective)

The HWE reaction is an excellent alternative to the Wittig reaction, particularly when the (E)-alkene is the desired product. It utilizes a phosphonate ester, and the water-soluble phosphate byproduct simplifies purification.[7][8]

Materials:

  • Pyrazole-4-carbaldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (or other phosphonate ester) (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add NaH (1.2 equiv).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise to the stirred suspension. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • HWE Reaction:

    • In a separate flask, dissolve the pyrazole-4-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

    • Slowly add the pyrazole aldehyde solution to the phosphonate anion solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can often be purified by flash column chromatography on silica gel. The phosphate byproduct is typically removed during the aqueous work-up.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete ylide formation (moisture) - Unreactive aldehyde - Steric hindrance- Ensure strictly anhydrous conditions. - Use a stronger base or higher temperature for ylide generation. - Consider using the more reactive HWE reagent.
Side Reactions - Aldehyde self-condensation (if enolizable) - Ylide decomposition- Add the aldehyde slowly to the ylide solution. - Generate and use the ylide at low temperatures.
Difficulty Removing Triphenylphosphine Oxide (TPPO) - Co-elution during chromatography - High polarity of the product- Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent and add a non-polar anti-solvent (e.g., hexanes) to precipitate the TPPO.[9] - Complexation: Treat the crude mixture with ZnCl₂ in a polar solvent like ethanol to form an insoluble TPPO-Zn complex that can be filtered off.[9][10] - Acid-Base Extraction: If the product has a basic nitrogen, it may be possible to perform an acid-base extraction to separate it from the neutral TPPO.
Poor Stereoselectivity - Use of a semi-stabilized ylide - Presence of lithium salts with stabilized ylides- For (E)-selectivity, use a stabilized ylide or the HWE reaction. - For (Z)-selectivity, use a non-stabilized ylide under salt-free conditions if possible.

Conclusion

The Wittig reaction and its variants are indispensable tools for the synthesis of vinyl- and styrylpyrazoles, providing access to a vast chemical space for drug discovery and materials science. By carefully considering the nature of the ylide and the pyrazole aldehyde, and by meticulously controlling the reaction conditions, researchers can effectively and selectively construct these valuable olefinic products. The protocols and troubleshooting guide presented here serve as a robust foundation for the successful application of this powerful reaction in the synthesis of novel pyrazole-based compounds.

References

Application Notes and Protocols for the Use of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde in Antibacterial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The relentless evolution of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including potent antimicrobial properties.[1][2] This bicyclic system, a fusion of pyrazole and pyridine rings, is a bioisostere of purine, allowing it to interact with a variety of biological targets. The strategic incorporation of a bromine atom at the 5-position and a carbaldehyde group at the 3-position of the 1H-pyrazolo[3,4-b]pyridine nucleus creates a versatile building block, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde , poised for the synthesis of a new generation of antibacterial candidates.

The aldehyde functionality at the C3 position serves as a reactive handle for the introduction of diverse chemical moieties through reactions such as Schiff base formation. The resulting imine (-C=N-) linkage is not merely a linker but is itself a pharmacophorically important group known to contribute to the biological activity of many compounds.[2][3] The bromine atom at the C5 position can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall antibacterial efficacy. This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and evaluation of novel antibacterial agents derived from this promising precursor.

Synthetic Strategy: Leveraging Schiff Base Chemistry for Molecular Diversity

The primary synthetic route explored herein is the condensation reaction between this compound and a variety of primary amines to yield a library of Schiff base derivatives. This reaction is a cornerstone of medicinal chemistry due to its simplicity, high efficiency, and the vast commercial availability of diverse primary amines, allowing for extensive structure-activity relationship (SAR) studies.

The underlying mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by an acid-catalyzed dehydration to yield the stable imine, or Schiff base.

Schiff_Base_Formation reagents This compound + R-NH₂ (Primary Amine) intermediate Carbinolamine Intermediate reagents->intermediate Nucleophilic Attack product Schiff Base Derivative (N-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methylene)-R-amine) intermediate->product Dehydration (-H₂O) [Acid Catalyst]

Caption: General workflow for Schiff base synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol describes a robust and widely applicable method for the synthesis of Schiff bases. The choice of solvent and catalyst is critical for achieving high yields and purity. Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux. Glacial acetic acid serves as an effective acid catalyst to facilitate the dehydration step.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-chloroaniline, p-toluidine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Amine Addition: To this stirring solution, add the selected primary amine (1.0 mmol) dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, driving the reaction towards the formation of the Schiff base.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting aldehyde spot and the appearance of a new product spot indicate reaction completion.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane to obtain a crystalline solid.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Determine the melting point and characterize the compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Protocol cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Acetic Acid (Catalyst) B->C D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool to Room Temp. E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize H->I J Dry under Vacuum I->J K Melting Point J->K L FT-IR, NMR, MS J->L

Caption: Step-by-step experimental workflow.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. The following are expected spectroscopic data for a representative Schiff base derivative.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant feature in the IR spectrum is the appearance of a strong absorption band in the region of 1600-1625 cm⁻¹, which is characteristic of the imine (-C=N-) stretching vibration. The disappearance of the strong carbonyl (C=O) stretching band of the starting aldehyde (typically around 1680-1700 cm⁻¹) is also a key indicator of a successful reaction.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.5 and 9.5 ppm. The signals corresponding to the aromatic protons of both the pyrazolo[3,4-b]pyridine core and the substituted amine will also be present in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon of the azomethine group (-C=N-) will appear as a distinct signal in the range of δ 158-165 ppm. The disappearance of the aldehyde carbonyl carbon signal (around δ 185-195 ppm) further confirms the reaction.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.

Table 1: Representative Spectroscopic Data for a Schiff Base Derivative

Spectroscopic TechniqueKey Characteristic Signal/Peak
FT-IR (KBr, cm⁻¹) ~1615 (C=N stretch)
¹H NMR (DMSO-d₆, δ ppm) ~8.9 (s, 1H, -CH=N-), 7.2-8.7 (m, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm) ~160.2 (-CH=N-), 115-155 (Ar-C)
Mass Spec (m/z) [M]⁺ corresponding to the product

Note: The exact chemical shifts and absorption frequencies will vary depending on the specific primary amine used in the synthesis.

Application: In Vitro Antibacterial Activity

The synthesized Schiff base derivatives of this compound are expected to exhibit significant antibacterial activity. The evaluation of this activity is a critical step in the drug discovery process. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized Schiff base compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative])

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (37 °C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO (e.g., at 1 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in MHB to obtain a range of concentrations (e.g., from 250 µg/mL to 0.49 µg/mL).

  • Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Antibacterial Activity (MIC in µg/mL) of Representative Pyrazolo[3,4-b]pyridine Schiff Base Analogs

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)Reference
Analog 1 15.6231.2562.562.5[2]
Analog 2 7.8115.6231.2562.5[2]
Ciprofloxacin 0.50.250.1251Standard

Note: The data presented are for closely related pyrazolo[3,4-b]pyridine Schiff base derivatives and serve as a predictive guide for the expected activity of compounds synthesized from this compound.[2]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antibacterial activity of pyrazolo[3,4-b]pyridine Schiff bases is influenced by the nature of the substituents on the amine-derived portion of the molecule.

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl, methoxy) on the aromatic ring of the amine can significantly modulate the electronic properties and steric profile of the entire molecule, thereby affecting its interaction with bacterial targets.

  • Lipophilicity: The bromine atom on the pyrazolo[3,4-b]pyridine core increases the overall lipophilicity of the compounds, which may enhance their ability to penetrate bacterial cell membranes.

  • Mechanism of Action: While the precise mechanism of action for this class of compounds is still under investigation, it is hypothesized that the imine group plays a crucial role in their antibacterial effect. The planar structure of the pyrazolo[3,4-b]pyridine ring system allows for potential intercalation with DNA, while the overall molecule may inhibit key bacterial enzymes.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel antibacterial agents. The straightforward formation of Schiff base derivatives allows for the rapid generation of a diverse library of compounds for biological screening. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this scaffold in the ongoing search for new and effective treatments for bacterial infections. The promising activity of related analogs suggests that derivatives of this compound are worthy of further investigation in the field of antibacterial drug discovery.

References

The Alchemist's Guide to Pyrazolopyridine Diversification: Detailed Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolopyridine Scaffold - A Privileged Structure in Modern Drug Discovery

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a heterocyclic system of profound importance in medicinal chemistry and drug development.[1][2] These structures are not merely synthetic curiosities; they are integral components of numerous biologically active molecules, demonstrating a wide spectrum of therapeutic activities.[3] The inherent electronic properties of the pyrazolopyridine core, characterized by the π-excessive pyrazole ring fused to a π-deficient pyridine ring, create a unique chemical landscape ripe for functionalization.[1] This structural and electronic dichotomy allows for nuanced interactions with biological targets, making pyrazolopyridines a cornerstone in the design of novel therapeutics.[2][3] The ability to precisely install a diverse array of substituents onto this core is paramount for modulating pharmacological properties, and it is here that palladium-catalyzed cross-coupling reactions have revolutionized the field.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive and in-depth technical resource for the strategic application of these powerful synthetic tools to pyrazolopyridine halides.

Core Principles: Understanding the Palladium-Catalyzed Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a catalytic cycle that, while having variations depending on the specific reaction, generally proceeds through three key mechanistic steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or a related step, and reductive elimination.[5][6] A deep understanding of this cycle is not merely academic; it is the foundation for rational catalyst selection, reaction optimization, and effective troubleshooting.

The cycle is initiated by the oxidative addition of the pyrazolopyridine halide to a low-valent palladium(0) species. This is often the rate-determining step and involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate.[6] The reactivity of the halide follows the general trend: I > Br > Cl, a direct consequence of the decreasing carbon-halogen bond strength.[6] The choice of palladium precursor and, critically, the supporting ligand, profoundly influences the efficiency of this step. Electron-rich and sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) or biarylphosphines, can enhance the electron density at the palladium center, thereby promoting oxidative addition, especially for less reactive chlorides.[7]

The subsequent step, for reactions like the Suzuki-Miyaura coupling, is transmetalation . Here, the organic moiety from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) center, displacing the halide.[5] This step is typically facilitated by a base, which activates the organometallic reagent.[8]

Finally, reductive elimination occurs, wherein the two organic fragments on the palladium(II) center couple to form the desired carbon-carbon or carbon-heteroatom bond, regenerating the catalytically active Pd(0) species and completing the cycle.[6]

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Pyrazolopyridine-X) Pd(0)L_n->Oxidative_Addition Pyrazolopyridine-X Pd(II)_Complex Pyrazolopyridine-Pd(II)(X)L_n Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-M) Pd(II)_Complex->Transmetalation R-M Coupled_Pd_Complex Pyrazolopyridine-Pd(II)(R)L_n Transmetalation->Coupled_Pd_Complex Reductive_Elimination Reductive Elimination Coupled_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Pyrazolopyridine-R Reductive_Elimination->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following sections provide detailed protocols for the most commonly employed palladium-catalyzed cross-coupling reactions for the functionalization of pyrazolopyridine halides. The choice of specific reagents and conditions is rationalized based on the electronic nature of the pyrazolopyridine scaffold and extensive literature precedent.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids and Esters

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for the formation of C(sp²)–C(sp²) bonds, owing to the stability and low toxicity of the organoboron reagents.[8] For pyrazolopyridine halides, this reaction provides a robust avenue for the introduction of aryl, heteroaryl, and vinyl substituents.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor and ligand is critical. For routine couplings of pyrazolopyridine bromides and iodides, traditional catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often provide good to excellent yields.[9] However, for the more challenging and sterically hindered pyrazolopyridine chlorides, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally required to facilitate the difficult oxidative addition step.[8]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[8] Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solution. The choice of base can influence the reaction rate and yield, and empirical screening is often necessary for optimal results.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[5]

Comparative Data for Suzuki-Miyaura Coupling of Halogenated N-Heterocycles:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Substrate ExampleReference
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq.)1,4-Dioxane1008692-Amino-5-bromopyrazine[9]
PdCl₂(dppf) (5 mol%)K₂CO₃Toluene/H₂O854~702,4-Dichloropyrimidine[10]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018High3-Amino-2-chloropyridine[11]
Pd(OAc)₂ / IPrCs₂CO₃1,4-Dioxane/H₂O1001285-952,4-Dichloropyridine[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrazolopyridine

G start Start reagents Combine Bromopyrazolopyridine, Boronic Acid, Base, and Catalyst start->reagents atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture (e.g., 90-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (e.g., EtOAc/H2O extraction) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Bromopyrazolopyridine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyrazolopyridine, arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[12][13] This reaction is particularly valuable for the functionalization of pyrazolopyridines with primary and secondary amines, which are key functionalities in many pharmaceutical compounds.

Causality Behind Experimental Choices:

  • Catalyst System: The success of the Buchwald-Hartwig amination on N-heterocycles is highly dependent on the use of specialized ligands. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, XPhos, or SPhos are often the ligands of choice.[14] They facilitate both the oxidative addition and the reductive elimination steps and can prevent catalyst inhibition by the nitrogen atoms of the pyrazolopyridine and the amine coupling partner.[7] Pre-formed palladium precatalysts (e.g., BrettPhos Pd G4) are often used for convenience and improved reactivity.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[12] Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly employed.[14][15] The choice of base can significantly impact the reaction outcome and should be optimized for the specific substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used.[15]

Comparative Data for Buchwald-Hartwig Amination of Halogenated N-Heterocycles:

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate ExampleReference
Pd(OAc)₂ / BINAPNaOt-BuToluene8016852-Bromopyridine[16]
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10024904-Chlorotoluene with Morpholine[17]
BrettPhos Pd G4K₃PO₄t-BuOH10072HighAmine with Aryl Halide[14]
Pd(dba)₂ / tBuDavePhosK-Ot-BuXylene160 (MW)0.17604-Bromo-1-tritylpyrazole[18]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrazolopyridine

Materials:

  • Bromopyrazolopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the bromopyrazolopyridine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the amine and anhydrous toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, proceeding via the coupling of a terminal alkyne with an aryl or vinyl halide.[19] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[19] For pyrazolopyridine halides, this provides a direct route to alkynyl-substituted derivatives, which are valuable precursors for further transformations.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[19] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[19]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is commonly used. It serves both as a base to deprotonate the terminal alkyne and often as the solvent.[20]

  • Solvent: While the amine base can act as the solvent, co-solvents like THF or DMF are also frequently used, particularly for less soluble substrates.[20]

Comparative Data for Sonogashira Coupling of Halogenated N-Heterocycles:

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Substrate ExampleReference
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT2952-Amino-3-bromopyridine[21]
Pd(PPh₃)₄ / CuIi-Pr₂NHToluene6012883-Iodopyridine[22]
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF1003962-Amino-3-bromopyridine[21]
[DTBNpP]Pd(crotyl)Cl (Copper-free)TMPDMSORT24HighPyrazole bromide[23]

Detailed Experimental Protocol: Sonogashira Coupling of an Iodopyrazolopyridine

Materials:

  • Iodopyrazolopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazolopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Alkenylation of Pyrazolopyridine Halides

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[22] This reaction provides a powerful method for the introduction of alkenyl groups onto the pyrazolopyridine scaffold.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for the Heck reaction.[21] It is typically used in combination with a phosphine ligand, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃). N-heterocyclic carbene (NHC) ligands have also emerged as highly effective ligands for the Heck reaction, often leading to higher catalyst stability and turnover numbers.[12][24]

  • Base: An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction.[22] Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common choices for the Heck reaction.[21]

Comparative Data for Heck Reaction of Halogenated N-Heterocycles:

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate ExampleReference
Pd(OAc)₂ / PPh₃Et₃NDMF1002485Aryl bromide with n-butyl acrylate[12]
Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF12016904-Bromotoluene with styrene[21]
(C-N)PdMeBr (NHC complex)NaOAcNMP14018>95Aryl bromide with styrene[24]
Pd(PPh₃)₄Et₃NAcetonitrile8012783-Iodopyridine with methyl acrylate[25]

Detailed Experimental Protocol: Heck Reaction of a Bromopyrazolopyridine

G start Start reagents Combine Bromopyrazolopyridine, Alkene, Base, and Catalyst start->reagents atmosphere Establish Inert Atmosphere reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture (e.g., 100-140 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

A generalized workflow for the Heck reaction.

Materials:

  • Bromopyrazolopyridine (1.0 equiv)

  • Alkene (e.g., styrene or an acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • P(o-tol)₃ (0.04 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried Schlenk tube, add the bromopyrazolopyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Advanced Considerations

  • Catalyst Inhibition: The nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[26] If low yields are observed, consider using ligands that are more sterically demanding to disfavor this coordination.[27]

  • Regioselectivity in Dihalopyrazolopyridines: The functionalization of dihalogenated pyrazolopyridines can present challenges in regioselectivity. Generally, the halide at the position more susceptible to oxidative addition (often influenced by electronic and steric factors) will react preferentially.[2] For instance, in 2,4-dihalopyridines, the C4 position is often more reactive towards nucleophilic aromatic substitution, while palladium-catalyzed cross-coupling can be directed to the C2 position with appropriate catalyst control.[2] Careful selection of the catalyst, ligand, and reaction conditions can often be used to control the site of reaction.[28]

  • Microwave-Assisted Reactions: For all the described cross-coupling reactions, microwave irradiation can be a powerful tool to accelerate reaction rates and improve yields, often reducing reaction times from hours to minutes.[29]

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist engaged in the functionalization of pyrazolopyridine halides. A thorough understanding of the underlying catalytic cycles, coupled with a rational approach to the selection of catalysts, ligands, bases, and solvents, empowers the researcher to navigate the complexities of these transformations. The protocols and comparative data presented in this guide serve as a robust starting point for the development of efficient and selective methods for the synthesis of novel pyrazolopyridine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines: Efficient Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered immense interest from medicinal chemists.[1][2] Structurally, it can be considered a bioisostere of purine bases like adenine and guanine, allowing it to interact with a wide array of biological targets.[1] This privileged scaffold is found in numerous compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[2][3][4][5]

Traditionally, the synthesis of such substituted heterocycles involves multi-step procedures that are often time-consuming, generate significant waste, and result in modest overall yields. The development of one-pot synthesis methodologies, particularly through multicomponent reactions (MCRs), represents a significant advancement.[6] These strategies enhance synthetic efficiency by combining three or more reactants in a single reaction vessel, where multiple bonds are formed without isolating intermediates. This approach aligns with the principles of green chemistry by improving atom economy, reducing solvent usage, and minimizing purification steps.[6][7]

This guide provides an in-depth overview of modern, efficient one-pot synthetic strategies for substituted pyrazolo[3,4-b]pyridines, complete with detailed mechanisms, step-by-step protocols, and field-proven insights for researchers in organic synthesis and drug discovery.

Synthetic Strategy 1: Microwave-Assisted Multicomponent Green Synthesis

This approach leverages the efficiency of multicomponent reactions with the rapid and uniform heating provided by microwave irradiation, often in an environmentally benign aqueous medium.[6][8][9] This combination drastically reduces reaction times from hours to minutes and frequently improves product yields.[7][10]

Principle and Rationale

The reaction brings together a 5-aminopyrazole, an aldehyde, and an active methylene compound (like ethyl cyanoacetate) in the presence of a base. The causality behind this efficiency lies in the sequential, domino-like formation of intermediates. Microwave irradiation accelerates the initial Knoevenagel condensation and the subsequent Michael addition and cyclization steps, providing a significant kinetic advantage over conventional heating methods.[6][7] Using an aqueous medium not only makes the process greener but can also promote the reaction through hydrophobic effects.

Plausible Reaction Mechanism

The reaction proceeds through a well-established sequence:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (ethyl cyanoacetate) to form a highly electrophilic α,β-unsaturated intermediate.

  • Michael Addition: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct.

  • Intramolecular Cyclization & Dehydration: The endocyclic nitrogen of the pyrazole then attacks the nitrile carbon, leading to a cyclized intermediate which subsequently undergoes tautomerization and dehydration (or auto-oxidation) to yield the stable, aromatic pyrazolo[3,4-b]pyridine ring system.[6][8]

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Aldehyde Aldehyde Intermediate1 α,β-Unsaturated Intermediate (I) Aldehyde->Intermediate1 + ActiveMethylene Ethyl Cyanoacetate ActiveMethylene->Intermediate1 Base Aminopyrazole Aminopyrazole Intermediate2 Michael Adduct (II) Aminopyrazole->Intermediate2 + (I) CyclizedIntermediate Cyclized Intermediate Intermediate2->CyclizedIntermediate Intramolecular Attack FinalProduct Pyrazolo[3,4-b]pyridine CyclizedIntermediate->FinalProduct - H2O (Aromatization)

Caption: Plausible mechanism for the multicomponent synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a demonstrated green chemistry approach.[8]

  • Reactant Preparation: In a 10 mL microwave process vial, add 1,3-dimethyl-pyrazol-amine (1 mmol), ethyl cyanoacetate (1 mmol), the desired substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (TEA, 0.5 mmol).

  • Solvent Addition: Add 4 mL of water to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 40°C for 20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is typically of high purity.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification via recrystallization from ethanol can be performed if necessary.

Data Presentation: Scope of Microwave-Assisted Synthesis
EntryAldehyde Substituent (R)Time (min)Yield (%)
1H2094
24-CH₃2091
34-OCH₃2588
44-Cl1591
54-NO₂1592
63,4-di(OCH₃)2585
(Data adapted from Pachipulusu, S., et al., ChemistryOpen, 2024)[6][8]

Synthetic Strategy 2: Catalyst-Free, One-Pot Cyclocondensation

Highlighting a commitment to sustainable chemistry, this method demonstrates the synthesis of pyrazolo[3,4-b]pyridines without the need for a catalyst, proceeding efficiently in a benign water/ethanol solvent system at reflux.[11]

Principle and Rationale

This three-component reaction involves an arylglyoxal, a 5-aminopyrazole, and a 1,3-dicarbonyl compound. The rationale for omitting a catalyst is based on the inherent reactivity of the starting materials under thermal conditions. The slightly acidic nature of the 1,3-dicarbonyl compound and the basicity of the aminopyrazole can self-catalyze the initial condensation steps. Heating in a protic solvent mixture like H₂O/EtOH facilitates the cyclization and subsequent dehydration to afford the aromatic product in high yields.[11]

Experimental Workflow

CatalystFree_Workflow start Combine Reactants: - Arylglyoxal - 5-Aminopyrazole - 1,3-Diketone solvent Add H₂O/EtOH Solvent System start->solvent reflux Heat to Reflux (80°C) Monitor by TLC solvent->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitated Solid cool->filter wash Wash with Cold EtOH filter->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for catalyst-free synthesis.

Experimental Protocol: Catalyst-Free Synthesis

This protocol is based on the work of Bakr, R.B., et al.[11]

  • Reactant Combination: In a round-bottom flask equipped with a reflux condenser, suspend the arylglyoxal (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), and the cyclic 1,3-dicarbonyl compound (e.g., dimedone, 1 mmol) in a 1:1 mixture of H₂O/EtOH (10 mL).

  • Reaction: Heat the mixture to reflux (approximately 80°C) with stirring.

  • Monitoring: Monitor the reaction's completion using TLC (typically 1-2 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry to yield the pure product.

Data Presentation: Scope of Catalyst-Free Synthesis
EntryArylglyoxal (Ar)1,3-DiketoneYield (%)
1PhenylDimedone98
24-Cl-PhenylDimedone95
34-Br-PhenylDimedone96
4Phenyl1,3-Cyclohexanedione92
54-CH₃-Phenyl1,3-Cyclohexanedione94
(Data adapted from Bakr, R.B., et al., Journal of the Iranian Chemical Society, 2022)[11]

Synthetic Strategy 3: One-Pot Reaction via Azlactone Intermediates

This innovative one-pot, two-step strategy utilizes 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) as versatile synthons. The process begins with a solvent-free condensation followed by a base-mediated elimination in a superbasic medium.[12][13]

Principle and Rationale

The first step involves the thermal, solvent-free reaction of a 5-aminopyrazole with an azlactone. This forms a dihydro-pyrazolo[3,4-b]pyridin-6-one intermediate. The key to this method is the second step: the addition of a superbasic medium (like potassium tert-butoxide in DMSO). This strong base facilitates the elimination of a stable benzamide molecule, driving the reaction towards the formation of the desired aromatic 4-arylpyrazolo[3,4-b]pyridin-6-one.[12][13] This one-pot sequence is highly efficient for accessing this specific substitution pattern.

Experimental Protocol: Azlactone-Based One-Pot Synthesis

This protocol is adapted from the work of Zhidkova, E.A., et al.[12][13]

  • Initial Condensation (Solvent-Free): In a reaction tube, thoroughly mix the 5-aminopyrazole (2 mmol) and the appropriate azlactone (2 mmol). Heat the mixture at 120°C for 30 minutes. A melt will form and then solidify.

  • Elimination Step: Cool the mixture to room temperature. Add a solution of potassium tert-butoxide (t-BuOK, 3 mmol, 1.5 equiv) in DMSO (4 mL).

  • Reaction: Heat the resulting suspension to 150°C and stir for 1.5 hours. Monitor the reaction by TLC until the intermediate is fully consumed.

  • Work-up: Cool the reaction mixture and pour it into cold water (50 mL). Acidify the solution to pH 5-6 with 10% HCl.

  • Isolation: Collect the resulting precipitate by filtration, wash it with water, and dry. The crude product can be purified by column chromatography on silica gel if needed.

Characterization of Synthesized Compounds

The identity and purity of the synthesized pyrazolo[3,4-b]pyridine derivatives must be confirmed through standard spectroscopic techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the molecular structure, including the position and nature of substituents on the heterocyclic core.[6]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the compound, confirming its elemental composition.[6]

Conclusion and Future Outlook

The one-pot synthetic methodologies presented here offer highly efficient, rapid, and often environmentally friendly routes to the medicinally significant pyrazolo[3,4-b]pyridine scaffold.[3][7] The microwave-assisted multicomponent approach provides remarkable speed and high yields, while catalyst-free and azlactone-based methods offer unique advantages in sustainability and access to specific derivatives. These robust protocols empower researchers to rapidly generate diverse libraries of substituted pyrazolo[3,4-b]pyridines, accelerating the discovery of novel therapeutic agents. Future efforts will likely focus on expanding the substrate scope, developing asymmetric variations, and applying these efficient synthetic tools to the construction of complex natural products and next-generation kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. As a key heterocyclic building block, obtaining this intermediate in high yield and purity is critical for downstream applications.[1][2] This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your experimental outcomes.

The synthesis is typically approached in two main stages: first, the construction of the core heterocyclic system, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, followed by the introduction of the carbaldehyde group at the C3 position via a formylation reaction. Low yields can arise at either of these critical stages.

G cluster_0 PART 1: Synthesis of Core Heterocycle cluster_1 PART 2: Formylation A Starting Materials (e.g., 5-Bromo-2-fluoropyridine -3-carboxaldehyde) B Cyclization Reaction (with Hydrazine) A->B C Intermediate Product 5-Bromo-1H-pyrazolo[3,4-b]pyridine B->C D Vilsmeier-Haack Reaction (POCl3, DMF) C->D Purified Intermediate G Low Yield Troubleshooting Point C->G E Hydrolysis D->E F Final Product 5-Bromo-1H-pyrazolo[3,4-b]pyridine -3-carbaldehyde E->F H Low Yield Troubleshooting Point F->H G start Analyze Post-Formylation TLC c1 Multiple Spots Observed? start->c1 a1 Predominantly Starting Material c1->a1 No (mostly one spot) b1 New Spots + Starting Material c1->b1 Yes c2 Single, Clean Product Spot c1->c2 No (clean conversion) a2 Incomplete Reaction. - Increase reaction time/temperature. - Check Vilsmeier reagent stoichiometry. a1->a2 b2 Desired Product + Impurities. - Check for regioisomers (LC-MS). - Optimize temperature for selectivity. - Check for decomposition (dark color). b1->b2 c3 Reaction Successful. If yield is still low, investigate: - Mechanical loss during work-up. - Incomplete precipitation/hydrolysis. - Loss during purification. c2->c3 G cluster_0 Phase 1: Reagent Formation cluster_1 Phase 2: Electrophilic Attack cluster_2 Phase 3: Hydrolysis A DMF + POCl3 B Vilsmeier Reagent [Me2N=CHCl]+[PO2Cl2]- A->B Exothermic C Pyrazolopyridine (Nucleophile) D Sigma Complex (Intermediate) C->D + Vilsmeier Reagent E Iminium Salt Product D->E Rearomatization F Iminium Salt G Final Aldehyde F->G + H2O, Base

References

Technisches Support-Center: Chromatographische Reinigung von 5-Brom-1H-pyrazolo[3,4-b]pyridin-3-carbaldehyd

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die chromatographische Reinigung von 5-Brom-1H-pyrazolo[3,4-b]pyridin-3-carbaldehyd zugeschnitten ist.

Willkommen im technischen Support-Center. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Reinigung von 5-Brom-1H-pyrazolo[3,4-b]pyridin-3-carbaldehyd mittels Chromatographie befassen. Dieses Molekül ist ein wichtiger heterocyclischer Baustein, dessen Reinigung aufgrund seiner strukturellen Eigenschaften – insbesondere des basischen Pyridin-Stickstoffs und der polaren funktionellen Gruppen – besondere Herausforderungen mit sich bringen kann.

Dieser Leitfaden ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme zu lösen, auf die Sie während Ihrer Experimente stoßen könnten.

Teil 1: Fehlerbehebungsleitfaden

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der chromatographischen Reinigung auftreten können, und bietet detaillierte Lösungen und Erklärungen.

Frage 1: Mein Produkt zeigt starkes Tailing (Schweifbildung) auf der DC-Platte und in der Säule, was zu einer schlechten Trennung und verunreinigten Fraktionen führt. Was ist die Ursache und wie kann ich das Problem beheben?

Antwort: Dies ist das häufigste Problem bei der Reinigung von stickstoffhaltigen Heterocyclen wie Pyridin-Derivaten auf Standard-Kieselgel.

  • Ursache: Die Hauptursache für das Tailing ist eine starke, unerwünschte Wechselwirkung zwischen dem basischen Stickstoffatom im Pyridinring und den sauren Silanolgruppen (Si-OH) auf der Oberfläche des Kieselgels.[1] Diese Säure-Base-Wechselwirkung führt zu einer uneinheitlichen Elution, bei der ein Teil des Moleküls stark zurückgehalten wird, was zu asymmetrischen Peaks mit einer langen „Fahne“ führt.

  • Lösungen:

    • Modifizierung der mobilen Phase: Der einfachste Ansatz ist die Zugabe einer kleinen Menge einer basischen Additivs zu Ihrem Eluenten.

      • Empfehlung: Fügen Sie Ihrem Laufmittelsystem 0,1–1 % Triethylamin (TEA) oder eine 10%ige Lösung von Ammoniumhydroxid in Methanol hinzu.[1][2]

      • Wirkungsweise: Das TEA wirkt als konkurrierende Base, die die sauren Silanolstellen auf dem Kieselgel „blockiert“ oder neutralisiert.[1] Dadurch wird die unerwünschte Wechselwirkung mit Ihrem Produkt minimiert, was zu symmetrischeren Peaks und einer deutlich verbesserten Trennung führt.

    • Deaktivierung des Kieselgels: Sie können das Kieselgel vor dem Packen der Säule deaktivieren.

      • Protokoll: Schlämmen Sie das Kieselgel in Ihrem anfänglichen Laufmittel auf, das bereits das basische Additiv (z. B. 0,5 % TEA) enthält. Lassen Sie es einige Minuten äquilibrieren, bevor Sie die Säule packen. Dies stellt sicher, dass die stationäre Phase von Anfang an neutralisiert ist.[3]

    • Wechsel der stationären Phase: Wenn die Modifizierung der mobilen Phase nicht ausreicht, sollten Sie eine weniger saure stationäre Phase in Betracht ziehen.

      • Alternativen: Neutrales oder basisches Aluminiumoxid kann eine ausgezeichnete Alternative zu Kieselgel sein. Auch Florisil ist eine Option für weniger anspruchsvolle Trennungen.[2]

Frage 2: Ich beobachte eine sehr geringe Wiedergewinnung meines Produkts nach der Säulenchromatographie. Woran könnte das liegen?

Antwort: Eine geringe Wiedergewinnung deutet oft auf einen Abbau der Substanz auf der Säule oder auf eine irreversible Adsorption hin.

  • Ursache 1: Abbau auf saurem Kieselgel: Die saure Natur von Kieselgel kann den Abbau empfindlicher Moleküle katalysieren.[1][2] Obwohl Pyrazolo[3,4-b]pyridine im Allgemeinen stabil sind, kann die Aldehydfunktion unter bestimmten Bedingungen empfindlich sein.

  • Ursache 2: Irreversible Adsorption: In einigen Fällen kann die Wechselwirkung mit den Silanolgruppen so stark sein, dass ein Teil des Produkts permanent an die stationäre Phase gebunden bleibt und nicht eluiert wird.

  • Diagnose und Lösungen:

    • Stabilitätstest mittels 2D-DC (Zweidimensionale Dünnschichtchromatographie): Bevor Sie eine große Säule durchführen, überprüfen Sie die Stabilität Ihrer Verbindung auf Kieselgel.[1][2]

      • Protokoll: Eine detaillierte Anleitung finden Sie in Teil 3: Experimentelle Protokolle.

      • Interpretation: Wenn Ihre Substanz stabil ist, erscheint sie nach der Entwicklung in beiden Dimensionen auf einer diagonalen Linie. Das Auftreten von Flecken außerhalb dieser Diagonale deutet auf einen Abbau auf der DC-Platte hin.[1]

    • Verwendung von deaktiviertem Kieselgel: Wenn ein Abbau festgestellt wird, ist die Verwendung von mit TEA oder Ammoniak deaktiviertem Kieselgel (wie in Frage 1 beschrieben) oft ausreichend, um das Problem zu lösen.

    • Schnelles Arbeiten: Minimieren Sie die Kontaktzeit Ihrer Probe mit dem Kieselgel. Führen Sie die Chromatographie zügig durch und vermeiden Sie es, die Säule über Nacht stehen zu lassen.

Frage 3: Meine Verbindung bewegt sich in gängigen Laufmittelsystemen wie Ethylacetat/Hexan nicht von der Startlinie. Wie kann ich sie richtig eluieren?

Antwort: Dieses Verhalten ist typisch für polare Verbindungen. 5-Brom-1H-pyrazolo[3,4-b]pyridin-3-carbaldehyd ist aufgrund seiner Heteroatome und der Aldehydgruppe eine relativ polare Verbindung.

  • Ursache: Das Laufmittelsystem ist nicht polar genug, um mit der polaren stationären Phase (Kieselgel) um die Adsorption Ihrer polaren Verbindung zu konkurrieren.

  • Lösungen:

    • Erhöhen Sie die Polarität des Laufmittels:

      • Systematische Erhöhung: Erhöhen Sie schrittweise den Anteil der polaren Komponente (z. B. von 10 % Ethylacetat in Hexan auf 30 %, 50 %, 70 % usw.).

      • Wechsel zu stärkeren polaren Lösungsmitteln: Wenn selbst 100 % Ethylacetat nicht ausreichen, wechseln Sie zu einem polareren Laufmittelsystem. Eine Mischung aus Dichlormethan (DCM) und Methanol (MeOH) ist oft sehr effektiv. Beginnen Sie mit 1–2 % MeOH in DCM und erhöhen Sie den Anteil schrittweise.

      • System für sehr polare Verbindungen: Für extrem polare Verbindungen kann ein System aus DCM mit 1–10 % einer Stammlösung aus 10 % Ammoniumhydroxid in Methanol verwendet werden.[2] Dies hat den doppelten Vorteil, dass es sowohl die Polarität erhöht als auch das Tailing reduziert.

Empfohlene Laufmittelsysteme zur DC-Optimierung
System
Ethylacetat / Hexan
Dichlormethan / Methanol
Dichlormethan / Methanol / NH₄OH

Teil 2: Häufig gestellte Fragen (FAQs)

Dieser Abschnitt behandelt allgemeinere Fragen zur Methodik und Strategie.

Frage 1: Wie wähle ich die beste stationäre Phase für diese Verbindung aus?

Antwort: Die Wahl der stationären Phase ist entscheidend für eine erfolgreiche Trennung.

  • Kieselgel (Standard): Beginnen Sie immer mit Standard-Kieselgel (60 Å, 40–63 µm), da es vielseitig und kostengünstig ist. Wie oben beschrieben, müssen Sie es wahrscheinlich mit einem basischen Additiv im Laufmittel verwenden, um Tailing zu vermeiden.[1]

  • Aluminiumoxid (Alternativ): Wenn der Abbau auf Kieselgel auch mit basischen Additiven ein Problem darstellt, ist neutrales oder basisches Aluminiumoxid eine hervorragende Alternative. Es hat keine sauren Silanolgruppen, was es ideal für basische Verbindungen macht. Beachten Sie, dass die Elutionsreihenfolge von Verbindungen auf Aluminiumoxid von der auf Kieselgel abweichen kann.

  • Umkehrphasen-Kieselgel (RP-HPLC): Für die Hochleistungsflüssigkeitschromatographie (HPLC) ist die Umkehrphase (z. B. C18) eine gängige Wahl. Da Ihre Verbindung polar ist, könnte sie jedoch nur eine geringe Retention aufweisen.[3] In diesem Fall wären Methoden wie die Hydrophile Interaktionschromatographie (HILIC) besser geeignet.

Frage 2: Was ist die beste Methode, um meine Probe auf die Säule aufzutragen?

Antwort: Die richtige Auftragungsmethode ist entscheidend für eine scharfe Startbande und eine gute Trennung.

  • Nassauftragung (Wet Loading): Dies ist die gebräuchlichste Methode.

    • Lösen Sie Ihre Rohprobe in der minimal möglichen Menge des Laufmittels oder eines etwas polareren Lösungsmittels (z. B. DCM), um eine konzentrierte Lösung zu erhalten.[4]

    • Tragen Sie die Lösung vorsichtig mit einer Pipette auf die oberste Schicht des Kieselgels auf, ohne die Oberfläche zu stören.[4]

    • Lassen Sie das Lösungsmittel in die Säule einziehen, bis die Oberfläche gerade trocken erscheint, und geben Sie dann vorsichtig das Laufmittel hinzu.

    • Vorteil: Schnell und einfach.

    • Nachteil: Funktioniert schlecht, wenn sich Ihre Verbindung nur schwer im Laufmittel löst.

  • Trockenauftragung (Dry Loading): Diese Methode wird empfohlen, wenn Ihre Verbindung in Ihrem Laufmittel schwer löslich ist.[4]

    • Lösen Sie Ihre Rohprobe in einem gut löslichen, niedrig siedenden Lösungsmittel (z. B. DCM oder Aceton).

    • Geben Sie eine kleine Menge Kieselgel (etwa das 5- bis 10-fache der Probenmasse) zu dieser Lösung.[4]

    • Entfernen Sie das Lösungsmittel vollständig am Rotationsverdampfer, bis ein frei fließendes Pulver entsteht.

    • Tragen Sie dieses Pulver vorsichtig als gleichmäßige Schicht auf die vorbereitete Säule auf.

    • Vorteil: Führt zu sehr scharfen Banden und einer hervorragenden Trennung, auch bei schwerlöslichen Proben.

Teil 3: Experimentelle Protokolle

Protokoll 1: 2D-DC-Stabilitätstest

Dieses Protokoll hilft Ihnen festzustellen, ob Ihre Verbindung auf Kieselgel abgebaut wird.[1][2]

  • Vorbereitung: Nehmen Sie eine quadratische DC-Platte (z. B. 5x5 cm).

  • Auftragen: Tragen Sie eine kleine Menge Ihrer Rohprobe in der unteren linken Ecke auf (ca. 1 cm von beiden Rändern entfernt).

  • Erste Entwicklung: Entwickeln Sie die Platte in einer DC-Kammer mit einem geeigneten Laufmittelsystem, bis die Laufmittelfront etwa 1 cm vom oberen Rand entfernt ist.

  • Trocknen: Nehmen Sie die Platte aus der Kammer und trocknen Sie sie vollständig an der Luft oder mit einem Fön.

  • Drehen: Drehen Sie die Platte um 90 Grad gegen den Uhrzeigersinn, sodass die ursprüngliche Laufrichtung nun horizontal von rechts nach links verläuft.

  • Zweite Entwicklung: Entwickeln Sie die Platte erneut im gleichen Laufmittelsystem.

  • Analyse: Trocknen Sie die Platte und visualisieren Sie die Flecken unter UV-Licht.

    • Stabile Verbindung: Alle Flecken liegen auf einer imaginären 45-Grad-Diagonale, die von der ursprünglichen Auftragungsstelle ausgeht.

    • Instabile Verbindung: Es erscheinen Flecken unterhalb dieser Diagonale. Diese stellen Abbauprodukte dar, die während des Kontakts mit dem Kieselgel entstanden sind.

Protokoll 2: Standard-Säulenchromatographie mit modifizierter mobiler Phase

  • Laufmittelwahl: Bestimmen Sie mittels DC ein geeignetes Laufmittelsystem (z. B. DCM/MeOH), das Ihrem Produkt einen Rf-Wert von ca. 0,2–0,3 verleiht. Fügen Sie diesem System 0,5 % Triethylamin (TEA) hinzu.

  • Säule packen: Packen Sie eine Glassäule geeigneter Größe nass mit Kieselgel, das in Ihrem Laufmittel (mit TEA) aufgeschlämmt ist. Stellen Sie sicher, dass die Packung homogen und rissfrei ist.

  • Probe auftragen: Tragen Sie Ihre Probe mittels Nass- oder Trockenauftragung (siehe FAQ 2) auf.

  • Elution: Beginnen Sie die Elution mit dem gewählten Laufmittel. Sie können entweder isokratisch (konstante Laufmittelzusammensetzung) oder mit einem Gradienten (schrittweise Erhöhung der Polarität, z. B. durch Erhöhen des Methanolanteils) eluieren. Eine Gradientenelution kann die Trennung beschleunigen und die Auflösung verbessern.

  • Fraktionen sammeln: Sammeln Sie Fraktionen und analysieren Sie diese mittels DC, um die produktreinen Fraktionen zu identifizieren.

  • Aufarbeitung: Vereinigen Sie die reinen Fraktionen und entfernen Sie das Lösungsmittel am Rotationsverdampfer.

Teil 4: Visuelle Arbeitsabläufe

TroubleshootingWorkflow start Problem: Tailing / Schlechte Trennung check_stability Stabilität auf Kieselgel bekannt? start->check_stability run_2d_tlc 2D-DC-Stabilitätstest durchführen check_stability->run_2d_tlc Nein is_stable Substanz stabil? check_stability->is_stable Ja run_2d_tlc->is_stable add_tea 0.5% TEA zum Laufmittel geben is_stable->add_tea Ja use_alumina Auf neutrale/basische Aluminiumoxidsäule wechseln is_stable->use_alumina Nein (Abbau) success Problem gelöst add_tea->success use_alumina->success

Abbildung 1: Entscheidungsbaum zur Fehlerbehebung bei Tailing.

PurificationMethodSelection start Start: Rohprodukt liegt vor tlc_dev 1. DC-Methode entwickeln (Ziel-Rf ≈ 0.2-0.3, symmetrischer Spot) start->tlc_dev assess_solubility 2. Löslichkeit im Laufmittel prüfen tlc_dev->assess_solubility wet_load 3a. Nassauftragung (in minimalem Lösungsmittel) assess_solubility->wet_load Gut löslich dry_load 3b. Trockenauftragung (auf Kieselgel aufziehen) assess_solubility->dry_load Schwer löslich pack_column 4. Säule packen und Probe auftragen wet_load->pack_column dry_load->pack_column run_column 5. Chromatographie durchführen (isokratisch oder Gradient) pack_column->run_column analyze 6. Fraktionen via DC analysieren run_column->analyze combine 7. Reine Fraktionen vereinigen & aufarbeiten analyze->combine finish Ende: Reines Produkt combine->finish

Abbildung 2: Allgemeiner Arbeitsablauf zur Methodenentwicklung.

Referenzen

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. --INVALID-LINK--

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. --INVALID-LINK--

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. --INVALID-LINK--

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. uHPLCs. --INVALID-LINK--

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem. --INVALID-LINK--

References

Debromination side reactions in Suzuki coupling of bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of bromo-pyridines, with a specific focus on addressing the common and often frustrating side reaction of debromination (protodebromination). Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately overcome this challenge in your synthetic endeavors.

Introduction: The Challenge of Bromo-pyridines in Suzuki Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry.[1][2] However, the use of bromo-pyridines as coupling partners can present unique challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can influence the catalytic cycle, often leading to undesirable side reactions.[3][4] One of the most common of these is debromination, where the bromine atom is replaced by a hydrogen, resulting in reduced yields of the desired product and complicating purification.[5][6][7]

This guide will delve into the mechanistic underpinnings of this side reaction and provide a structured approach to troubleshooting and optimization.

Understanding the Culprit: The Mechanism of Debromination

Debromination, or hydrodehalogenation, is not a mysterious occurrence but a competing catalytic cycle. The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] This highly reactive intermediate can arise from various sources within the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[5][8] Once formed, the Pd-H species can intercept the aryl-palladium(II) intermediate that is central to the desired Suzuki coupling. Instead of undergoing transmetalation with the boronic acid partner, this intermediate undergoes reductive elimination with the hydride, cleaving the carbon-palladium bond and installing a hydrogen atom where the bromine once was.[5][9]

References

Technical Support Center: Enhancing the Solubility of Pyrazolo[3,4-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges often encountered with pyrazolo[3,4-b]pyridine intermediates. These heterocyclic compounds are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their often planar and crystalline nature can lead to poor solubility, creating significant hurdles in synthesis, purification, formulation, and subsequent preclinical studies.

This guide is designed to provide you with the expertise and practical methodologies to overcome these challenges, ensuring the smooth progression of your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrazolo[3,4-b]pyridine intermediates.

Q1: Why are my pyrazolo[3,4-b]pyridine intermediates consistently showing poor solubility in common organic solvents?

Poor solubility in this class of compounds often stems from a combination of factors inherent to their molecular structure. The planar, fused-ring system can facilitate strong intermolecular π-π stacking and hydrogen bonding in the crystal lattice.[4] This strong crystal packing requires a significant amount of energy to overcome during dissolution. Additionally, the specific substituents on the pyrazolo[3,4-b]pyridine core can greatly influence its polarity and interactions with solvent molecules.

Q2: I've noticed my intermediate is soluble in a particular solvent during synthesis but crashes out during workup. What's happening?

This is a common observation and is typically due to a change in the solution's properties. During the reaction, elevated temperatures increase the kinetic energy of the molecules, favoring dissolution. Upon cooling, the solubility decreases, leading to precipitation. Furthermore, changes in pH during an aqueous workup can alter the ionization state of the molecule. If your pyrazolo[3,4-b]pyridine has basic nitrogen atoms, neutralizing an acidic reaction mixture will deprotonate them, often leading to a less soluble free base form.

Q3: Can I simply use a more aggressive solvent like DMSO or DMF to dissolve my compound for a biological assay?

While high-polarity aprotic solvents like DMSO and DMF can be effective at dissolving many poorly soluble compounds, their use in biological assays should be approached with caution. These solvents can have their own biological effects and may interfere with the assay results. It is always preferable to find a suitable aqueous-based formulation if possible. If you must use a co-solvent system, it's crucial to run appropriate vehicle controls to account for any solvent-induced effects.

Q4: Is there a quick "rule of thumb" for selecting a better solvent?

While there's no universal rule, the principle of "like dissolves like" is a good starting point. Assess the overall polarity of your pyrazolo[3,4-b]pyridine intermediate. If it has several polar functional groups, polar solvents like alcohols or acetonitrile might be effective. For more nonpolar derivatives, less polar solvents like dichloromethane or ethyl acetate could be better choices. A systematic solvent screening is the most reliable approach.

II. Troubleshooting Guides: Step-by-Step Solutions

This section provides detailed protocols and the scientific rationale behind them to systematically address and improve the solubility of your pyrazolo[3,4-b]pyridine intermediates.

Guide 1: Systematic Solvent Screening

Issue: Your intermediate has poor solubility in the solvent used for synthesis, purification, or a planned experiment.

Underlying Principle: The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of the solute-solvent interactions must be sufficient to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Experimental Protocol: Small-Scale Solubility Assessment
  • Preparation: Weigh out a small, precise amount of your pyrazolo[3,4-b]pyridine intermediate (e.g., 1-5 mg) into several small vials.

  • Solvent Selection: Choose a diverse range of solvents with varying polarities. A good starting set includes:

    • Nonpolar: Heptane, Toluene

    • Moderately Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

    • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water

  • Initial Screening at Room Temperature:

    • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

    • Vortex or agitate the vial for 1-2 minutes.

    • Visually inspect for dissolution.

    • If the solid dissolves completely, the compound is soluble at that concentration. Record the result.

    • If the solid does not dissolve, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a maximum volume is reached.

  • Screening with Heating:

    • For solvents where the compound showed poor solubility at room temperature, gently heat the vial (e.g., to 40-60 °C) and observe if dissolution occurs.

    • If it dissolves with heat, allow the solution to cool to room temperature to check for precipitation. This can be an effective method for recrystallization.[5]

  • Data Analysis: Record your observations in a structured table to easily compare the solubility across different solvents.

Data Presentation: Example Solubility Screening Table
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Observations
Heptane0.1< 1< 1Insoluble
Toluene2.4~ 2~ 5Sparingly soluble, improves with heat
DCM3.1> 10> 10Freely soluble
Ethyl Acetate4.4~ 5> 10Soluble with heating
Acetonitrile5.8< 1~ 2Poorly soluble
Methanol5.1~ 8> 10Soluble
Guide 2: pH Modification for Ionizable Intermediates

Issue: Your pyrazolo[3,4-b]pyridine intermediate has poor aqueous solubility, hindering its use in biological assays or aqueous-based reactions.

Underlying Principle: The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms.[6] By adjusting the pH of the solution, these nitrogen atoms can be protonated to form a salt.[7][8] This ionization significantly increases the polarity of the molecule, often leading to a dramatic improvement in aqueous solubility.[9][10][11]

Experimental Protocol: pH-Dependent Solubility Profiling
  • Stock Solution Preparation: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is freely soluble (e.g., DMSO or ethanol).

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrium Solubility Determination:

    • Add a small aliquot of your stock solution to each buffer to a final concentration that is expected to be above the solubility limit.

    • Ensure the final concentration of the organic co-solvent is low (e.g., <1-2%) to minimize its effect on solubility.[12][13]

    • Shake or agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Filter the samples to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Data Analysis: Plot the measured solubility as a function of pH. This will reveal the pH range where your compound is most soluble.

Visualization: Impact of pH on Solubility

Below is a conceptual diagram illustrating how pH affects the solubility of a basic pyrazolo[3,4-b]pyridine intermediate.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic/Neutral) low_ph Protonated Form (Pyrazolo[3,4-b]pyridinium salt) high_solubility High Aqueous Solubility low_ph->high_solubility Increased Polarity high_ph Neutral Form (Free Base) low_solubility Low Aqueous Solubility high_ph->low_solubility Decreased Polarity

Caption: Effect of pH on the ionization and solubility of a basic intermediate.

Guide 3: Advanced Solubility Enhancement Techniques

For particularly challenging compounds, more advanced formulation strategies may be necessary.

A. Co-solvency

Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a hydrophobic compound in an aqueous solution.[12][13][14] The co-solvent reduces the polarity of the aqueous phase, making it a more favorable environment for the nonpolar solute.[15]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG 300, PEG 400)

  • Glycerol

  • N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Dissolve the pyrazolo[3,4-b]pyridine intermediate in the chosen co-solvent at a high concentration.

  • Slowly add the aqueous buffer to the co-solvent solution while vortexing.

  • Observe for any signs of precipitation.

  • The goal is to find a ratio of co-solvent to aqueous buffer that keeps the compound in solution at the desired concentration.

B. Solid Dispersions

Principle: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier at the solid state.[16][17][18] This technique can improve solubility by several mechanisms, including:

  • Reducing the particle size of the drug to a molecular level.[19]

  • Improving the wettability of the drug particles.

  • Converting the drug from a crystalline to a more soluble amorphous form.[17][19]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Preparation Method (Solvent Evaporation):

  • Dissolve both the pyrazolo[3,4-b]pyridine intermediate and the carrier in a common volatile solvent.[18]

  • Evaporate the solvent under reduced pressure.

  • The resulting solid is a dispersion of the drug in the carrier matrix.

C. Prodrug Approach

Principle: A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body.[20][21][22] This approach can be used to temporarily modify the physicochemical properties of the parent molecule, such as solubility. For a pyrazolo[3,4-b]pyridine, a common strategy is to attach a polar, ionizable group (like a phosphate or an amino acid) to a suitable functional handle on the molecule.[21] This creates a highly water-soluble prodrug that can be cleaved enzymatically in vivo to release the active compound.[20]

Visualization: Workflow for Solubility Enhancement

This diagram outlines a decision-making process for tackling solubility issues.

G start Poorly Soluble Pyrazolo[3,4-b]pyridine Intermediate solvent_screen Perform Systematic Solvent Screening start->solvent_screen ph_adjust pH Adjustment (for aqueous systems) solvent_screen->ph_adjust Is aqueous solubility needed? end Solubility Improved solvent_screen->end Organic solvent solubility sufficient co_solvent Use of Co-solvents ph_adjust->co_solvent Insufficient improvement? ph_adjust->end Soluble in buffer solid_dispersion Solid Dispersion Formation co_solvent->solid_dispersion Still problematic? co_solvent->end Soluble in co-solvent system prodrug Prodrug Synthesis solid_dispersion->prodrug For in vivo applications? solid_dispersion->end Amorphous form dissolves prodrug->end Soluble prodrug obtained

Caption: Decision tree for improving intermediate solubility.

III. Conclusion

Overcoming the solubility challenges of pyrazolo[3,4-b]pyridine intermediates is a critical step in the drug discovery and development pipeline. By systematically applying the principles and protocols outlined in this guide—from fundamental solvent screening and pH adjustments to more advanced techniques like solid dispersions and prodrug strategies—researchers can effectively address these issues. A logical, stepwise approach, grounded in the physicochemical properties of the molecule, will ultimately save time and resources, enabling the successful progression of these valuable compounds toward their therapeutic potential.

IV. References

  • da Silva, J., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(22), 4033. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Cosolvent. Available at: --INVALID-LINK--

  • Hasan, M. M., & Al-Amin, M. (2016). Pharmaceutical application of solid dispersion technology in improving solubility of poorly soluble drugd : a review. ResearchGate. Available at: --INVALID-LINK--

  • Al-Ghananeem, A. M. (2020). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate. Available at: --INVALID-LINK--

  • Kumar, S., & Singh, S. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-155. Available at: --INVALID-LINK--

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: --INVALID-LINK--

  • Raut, S., & Jamgade, P. (2021). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: --INVALID-LINK--

  • Sharma, D., & Soni, M. (2014). Applications of solid dispersions. Journal of Chemical and Pharmaceutical Research, 6(3), 958-964. Available at: --INVALID-LINK--

  • Lasker, K., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1041-1046. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. OUCI. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Co-solvent: Significance and symbolism. Synonym.tech. Available at: --INVALID-LINK--

  • Singh, J., & Walia, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Available at: --INVALID-LINK--

  • Singh, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 149-155. Available at: --INVALID-LINK--

  • Jain, P., & Kumar, A. (2018). Improving solubility via structural modification. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Effective formulation development strategies for poorly soluble Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: --INVALID-LINK--

  • de la Torre, B. G., & Albericio, F. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5039. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Available at: --INVALID-LINK--

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. Available at: --INVALID-LINK--

  • Various Authors. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available at: --INVALID-LINK--

  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Principles of Salt Formation. ResearchGate. Available at: --INVALID-LINK--

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Available at: --INVALID-LINK--

  • Sharma, A., & Jain, C. P. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(3), 42-49. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: --INVALID-LINK--

  • Sciencemadness Discussion Board. (2012, March 7). diazonium salt formation on heterocycles. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • Briel, T., & Lüdeker, D. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac. Available at: --INVALID-LINK--

  • Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. Available at: --INVALID-LINK--

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: --INVALID-LINK--

  • Various Authors. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. Available at: --INVALID-LINK--

  • Various Authors. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available at: --INVALID-LINK--

  • Various Authors. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem. Available at: --INVALID-LINK--

References

Troubleshooting incomplete conversion in reductive amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Reductive Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot one of the most pivotal reactions in amine synthesis. Reductive amination's prominence in pharmaceutical and medicinal chemistry is well-documented, accounting for a significant portion of C-N bond-forming reactions in the industry.[1][2][3] This guide provides in-depth, field-proven insights to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Incomplete Conversion

This section addresses specific issues that can lead to incomplete conversion in your reductive amination reactions. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Q1: My reductive amination has stalled, and I see unreacted starting materials. What are the likely causes and how can I fix it?

A1: Stalled reactions are often a result of inefficient imine or iminium ion formation, which is the crucial intermediate step in this process. [4][5] Several factors can contribute to this equilibrium issue.

Underlying Causes:

  • Unfavorable pH: The formation of the imine/iminium ion is pH-dependent. The reaction is typically most effective under weakly acidic conditions (pH 4-6). If the pH is too high, the carbonyl group is not sufficiently activated. If the pH is too low, the amine will be protonated and non-nucleophilic.[6]

  • Presence of Water: Imine formation is a condensation reaction that produces water.[7] The presence of excess water can push the equilibrium back towards the starting materials.

  • Steric Hindrance: Bulky aldehydes/ketones or amines can significantly slow down the rate of imine formation.[4]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making the initial attack on the carbonyl less favorable.[4][8]

Troubleshooting Workflow:

G start Reaction Stalled check_pH Is the pH between 4-6? start->check_pH adjust_pH Adjust pH with acetic acid check_pH->adjust_pH No check_water Is water being removed? check_pH->check_water Yes adjust_pH->check_pH add_dehydrating_agent Add molecular sieves (3Å or 4Å) check_water->add_dehydrating_agent No check_reagents Are reagents sterically hindered or electronically deactivated? check_water->check_reagents Yes preform_imine Consider pre-forming the imine add_dehydrating_agent->preform_imine increase_temp Increase reaction temperature preform_imine->increase_temp monitor Monitor progress by TLC/LC-MS increase_temp->monitor consider_alternative Consider alternative reagents or catalysts check_reagents->consider_alternative Yes check_reagents->monitor No consider_alternative->monitor end Reaction Complete monitor->end

Caption: Troubleshooting workflow for a stalled reductive amination.

Step-by-Step Solutions:

  • Optimize the pH: If you haven't already, add a catalytic amount of a weak acid like acetic acid.[9][10] You can monitor the pH of your reaction mixture to ensure it's in the optimal 4-6 range.

  • Remove Water: The most straightforward way to do this is by adding a dehydrating agent like 3Å or 4Å molecular sieves to the reaction mixture.[4] Alternatively, for reactions run at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.[11]

  • Pre-form the Imine: In a separate step, mix your carbonyl compound and amine in the chosen solvent. Allow them to stir at room temperature or with gentle heating for a period (30 minutes to several hours) before adding the reducing agent.[4] You can monitor the formation of the imine by techniques like NMR or IR spectroscopy.[4][10]

  • Increase the Temperature: Gently heating the reaction can help overcome the activation energy barrier, especially in cases of steric hindrance.[4][10]

  • Consider a Lewis Acid Catalyst: For particularly challenging substrates, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack.[12]

Q2: I'm observing the formation of an alcohol byproduct instead of my desired amine. Why is this happening and what can I do?

A2: The formation of an alcohol byproduct indicates that your reducing agent is reducing the starting carbonyl compound faster than the imine/iminium ion. [6] This is a common issue when using less selective reducing agents.

Underlying Causes:

  • Choice of Reducing Agent: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce both aldehydes and ketones.

  • Reaction Conditions: In some cases, if the imine formation is slow, even a more selective reducing agent might begin to reduce the more abundant carbonyl starting material.

Solutions:

  • Switch to a More Selective Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder and show excellent selectivity for the iminium ion over the carbonyl group.[6][9][13][14]

    • Sodium Triacetoxyborohydride (STAB): Often the reagent of choice due to its high selectivity, tolerance for a wide range of functional groups, and lower toxicity compared to NaBH₃CN.[8][13] It is particularly effective in mildly acidic conditions.[4][9]

    • Sodium Cyanoborohydride (NaBH₃CN): Also highly selective for the iminium ion at a pH of 6-7.[9][14] However, it is highly toxic and can release hydrogen cyanide gas under more acidic conditions, so it must be handled with extreme care.

  • Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, it is crucial to perform the reaction in two distinct steps. First, ensure the complete formation of the imine (monitored by TLC, GC, or NMR), and only then add the sodium borohydride.[6][13]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentSelectivity for Imine/Iminium IonCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) LowMethanol, EthanolCan reduce starting carbonyl; best for a two-step procedure.
Sodium Cyanoborohydride (NaBH₃CN) HighMethanol, EthanolHighly selective in one-pot reactions; highly toxic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very HighDCE, DCM, THF, DioxaneExcellent selectivity and functional group tolerance; less toxic than NaBH₃CN.[4][8][15]
Catalytic Hydrogenation (H₂/Catalyst) HighVariousEconomical and scalable; may reduce other functional groups.[5][11]
Q3: My primary amine is undergoing over-alkylation to form a tertiary amine. How can I prevent this?

A3: Over-alkylation occurs when the newly formed secondary amine product reacts with another equivalent of the carbonyl compound and is subsequently reduced. [6] This is a common challenge when using primary amines.

Underlying Cause:

  • The secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster subsequent reaction.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the primary amine can sometimes help, but this is often not sufficient to completely prevent over-alkylation.

  • Isolate the Imine: The most robust method to prevent over-alkylation is to first form and isolate the imine before proceeding with the reduction step.[9] This ensures that no unreacted carbonyl is present when the secondary amine is formed.

  • Use a Large Excess of Ammonia: When synthesizing a primary amine from a carbonyl and ammonia, using a large excess of ammonia (often as its acetate salt) can help to minimize the formation of secondary and tertiary amines.[9]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of reductive amination?

A: Reductive amination is a two-step process that occurs in a single pot.[16] First, an amine reacts with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal, which then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[5][7] This intermediate is then reduced in situ by a reducing agent to form the final amine product.[16][17]

G Carbonyl + Amine Carbonyl + Amine Hemiaminal Hemiaminal Carbonyl + Amine->Hemiaminal + H⁺ Imine/Iminium Ion Imine/Iminium Ion Hemiaminal->Imine/Iminium Ion - H₂O Amine Amine Imine/Iminium Ion->Amine + Reducing Agent

Caption: The general mechanism of reductive amination.

Q: How do I monitor the progress of my reductive amination?

A: The progress of the reaction can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of your starting materials and the appearance of the product.[18] You may need to use a stain (e.g., potassium permanganate, ninhydrin for primary/secondary amines, or charring with sulfuric acid) to visualize the spots if they are not UV-active.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of starting materials, intermediates, and the final product.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can allow you to see the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals corresponding to your product.[4][10]

Q: Can I perform a reductive amination in an aqueous solvent?

A: While many reductive aminations are performed in organic solvents to help drive the imine formation equilibrium, it is possible to conduct the reaction in water, particularly with certain reducing agents and under specific conditions.[20] Biocatalytic reductive aminations using enzymes like imine reductases (IREDs) are often performed in aqueous buffers.[21]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of an aldehyde or ketone with a primary or secondary amine.[4][22]

  • To a solution of the carbonyl compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous aprotic solvent (e.g., 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF)) to make a 0.1-0.5 M solution, under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid (1.0-1.1 eq.).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be aware that an exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Two-Step Reductive Amination with Imine Formation and Reduction by Sodium Borohydride

This protocol is useful when using a less selective reducing agent or to avoid over-alkylation.[13]

Step 1: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0 eq.) in a suitable solvent like methanol or toluene.

  • Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium.

  • Stir the mixture at room temperature until imine formation is complete, as monitored by TLC, GC, or NMR. This can take from 30 minutes to several hours.

  • If molecular sieves were used, filter them off. The resulting solution containing the imine can be used directly in the next step.

Step 2: Reduction

  • Cool the solution containing the imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. Be cautious of hydrogen gas evolution.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Adjust the pH to be basic (pH > 10) with an aqueous base (e.g., 1M NaOH).

  • Extract the product with an organic solvent, and then follow steps 7-8 from Protocol 1 for workup and purification.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic aldehyde. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active molecules and kinase inhibitors, making a robust and scalable synthesis crucial for pharmaceutical development.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during synthesis and scale-up.

I. Understanding the Core Synthesis: The Vilsmeier-Haack Approach

The most common and industrially applicable method for the formylation of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.

Reaction Workflow Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Product Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material 5-Bromo-1H-pyrazolo[3,4-b]pyridine Starting_Material->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaHCO3 soln.) Iminium_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Purification

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the target aldehyde.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My Vilsmeier-Haack reaction is resulting in a low yield. What are the potential causes and how can I optimize it?

Answer: Low yields in the Vilsmeier-Haack reaction are a common challenge and can be attributed to several factors.[3] A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Ensure the 5-bromo-1H-pyrazolo[3,4-b]pyridine starting material is of high purity. Impurities can lead to side reactions and consume the Vilsmeier reagent.

  • Reagent Quality: The quality of DMF and POCl₃ is critical. DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent.[6] Use freshly opened or properly stored anhydrous DMF. The purity of POCl₃ should also be high.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is sensitive to moisture and temperature. It is crucial to prepare it in situ under anhydrous conditions, typically at low temperatures (0-5 °C), before adding the substrate.[3]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal conditions. While some reactions proceed at room temperature, others may require gentle heating (e.g., 60-70 °C) to drive the reaction to completion.[3]

  • Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion. Experiment with varying the equivalents of the Vilsmeier reagent to find the optimal ratio for your scale.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt must be carefully controlled. Quenching the reaction mixture by pouring it onto crushed ice and then neutralizing with a base like sodium bicarbonate is a common procedure.[3] Inefficient hydrolysis can lead to product loss.

Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

Answer: The formation of regioisomers can be a challenge in the formylation of heterocyclic systems.[7] In the case of 5-bromo-1H-pyrazolo[3,4-b]pyridine, formylation is expected to occur at the C3 position of the pyrazole ring due to its higher electron density. However, side reactions can occur.

  • Reaction Conditions: The choice of solvent and temperature can influence regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[7]

  • Protecting Groups: If formylation at other positions is a significant issue, consider the use of protecting groups to block other reactive sites on the molecule. This adds extra steps to the synthesis but can significantly improve the yield of the desired isomer.

  • Purification: If minor regioisomers are formed, they can often be separated from the desired product by column chromatography.[7] A systematic approach to selecting the eluent system (e.g., a gradient of hexane and ethyl acetate) is recommended.[7]

Question 3: During scale-up, I'm facing issues with heat dissipation and mixing. What are the best practices to manage these challenges?

Answer: Scaling up reactions from the lab bench to a larger reactor presents unique challenges, particularly with exothermic reactions like the Vilsmeier-Haack.[8]

  • Inadequate Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" and areas of high reactant concentration, which can promote side reactions.[8] Ensure your reactor is equipped with an appropriate stirrer and that the stirring speed is sufficient to maintain a homogeneous mixture.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.[8] This can lead to uncontrolled temperature increases. Use a reactor with a cooling jacket and monitor the internal reaction temperature closely with a probe.

  • Controlled Reagent Addition: The rate of addition of POCl₃ to DMF, and the subsequent addition of the substrate, should be carefully controlled to manage the exotherm.[8] A slow, dropwise addition is generally recommended for large-scale reactions.

Question 4: The purification of the final product is proving difficult. What are some effective purification strategies?

Answer: The purification of polar heterocyclic aldehydes can be challenging.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective method for purification on a large scale. Experiment with different solvents to find one that provides good recovery and purity.

  • Column Chromatography: For smaller scale-ups or when crystallization is not effective, flash column chromatography on silica gel is the most common method.[7][9]

  • Work-up Optimization: A thorough work-up is crucial to remove inorganic salts and other impurities before attempting crystallization or chromatography.[7] This may involve washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.[3]

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF while maintaining the temperature below 5 °C.[3]

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[3]

  • Formylation Reaction: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation: Optimization of Vilsmeier-Haack Reaction Conditions
EntryEquivalents of Vilsmeier ReagentTemperature (°C)Time (h)Yield (%)
11.5251245
22.0251260
32.060485
42.560483

IV. Logical Relationships Diagram

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Solutions Low_Yield Low Yield Impure_Reagents Impure Reagents Low_Yield->Impure_Reagents Suboptimal_Conditions Suboptimal Conditions (Temp, Time, Stoichiometry) Low_Yield->Suboptimal_Conditions Workup_Losses Work-up Losses Low_Yield->Workup_Losses Side_Products Side Products Side_Products->Suboptimal_Conditions Scale_Up_Issues Scale-Up Issues Poor_Mixing Poor Mixing/Heat Transfer Scale_Up_Issues->Poor_Mixing Reagent_Purification Use High Purity Reagents Impure_Reagents->Reagent_Purification Reaction_Optimization Optimize Reaction Conditions (TLC Monitoring) Suboptimal_Conditions->Reaction_Optimization Process_Engineering Improve Reactor Design/Control Poor_Mixing->Process_Engineering Workup_Refinement Refine Work-up & Purification Workup_Losses->Workup_Refinement

Caption: Troubleshooting logic for scaling up the synthesis.

V. References

  • ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Vilsmeier Haack Reaction : r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Retrieved from --INVALID-LINK--

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in cross-coupling reactions involving pyrazolopyrimidine scaffolds. The inherent nature of the pyrazolopyrimidine core, with its multiple nitrogen atoms, presents unique challenges in palladium-catalyzed reactions. This resource is designed to help you diagnose and resolve common issues, leading to successful and reproducible outcomes in your synthetic endeavors.

I. Understanding the Challenge: Why Pyrazolopyrimidines Can Be "Catalyst Killers"

Pyrazolopyrimidines are privileged scaffolds in medicinal chemistry, but their successful functionalization via cross-coupling reactions is often hampered by catalyst poisoning. The lone pairs of electrons on the nitrogen atoms of the pyrazolopyrimidine ring can coordinate strongly to the palladium center of the catalyst. This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired reaction.[1][2]

The acidity of N-H protons in unprotected pyrazolopyrimidines can also contribute to catalyst deactivation through the formation of unreactive palladacycles or aggregation of the catalyst.[2] This guide will walk you through common problems and provide actionable solutions to overcome these challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura reaction with a bromo-pyrazolopyrimidine is giving low to no yield. What are the likely causes and how can I fix it?

This is a common issue stemming from catalyst inhibition. Here’s a systematic approach to troubleshooting:

A. The Problem of Catalyst Inhibition by the Pyrazolopyrimidine Core

The nitrogen atoms in the pyrazolopyrimidine ring can act as strong ligands for the palladium catalyst, leading to the formation of inactive complexes. This is a primary reason for failed Suzuki-Miyaura couplings with this class of heterocycles.[1][2]

B. Troubleshooting Workflow

G start start reagent_quality reagent_quality start->reagent_quality reaction_setup reaction_setup reagent_quality->reaction_setup catalyst_choice catalyst_choice reaction_setup->catalyst_choice base_selection base_selection catalyst_choice->base_selection solvent_effect solvent_effect base_selection->solvent_effect temp_concentration temp_concentration solvent_effect->temp_concentration additive_screening additive_screening temp_concentration->additive_screening end end additive_screening->end

C. Recommended Catalyst Systems

For challenging pyrazolopyrimidine substrates, standard catalysts like Pd(PPh₃)₄ often fail. More robust systems are required.

Catalyst/LigandPre-catalystRecommended forKey Advantages
XPhos XPhos Pd G2/G3/G4General use with pyrazolopyrimidinesBulky, electron-rich ligand that promotes oxidative addition and reductive elimination while resisting coordination by the substrate.[3][4]
SPhos SPhos Pd G2/G3/G4Alternative to XPhosSimilar properties to XPhos, can be effective when XPhos fails.
RuPhos RuPhos Pd G2/G3/G4Particularly for electron-rich or sterically hindered substratesHighly active catalyst system.
PdCl₂(dppf) N/ASimpler systems, may require optimizationA more traditional but sometimes effective catalyst.

D. Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

This protocol is adapted from a successful reported synthesis and serves as an excellent starting point.[4]

  • To a microwave vial, add the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add XPhos (0.1 equiv) and XPhos Pd G2 (0.05 equiv).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat in a microwave reactor to 110 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

FAQ 2: I am attempting a Buchwald-Hartwig amination on a chloro-pyrazolopyrimidine and observing catalyst deactivation. What strategies can I employ?

Buchwald-Hartwig aminations are also susceptible to catalyst poisoning by N-heterocycles. The choice of ligand and base is critical for success.

A. The Challenge of Amination with Pyrazolopyrimidines

Similar to C-C couplings, the nitrogen atoms of the pyrazolopyrimidine can coordinate to the palladium catalyst. Additionally, the amine coupling partner can also act as a ligand, further complicating the catalytic cycle.

B. Mitigating Catalyst Deactivation in Buchwald-Hartwig Aminations

G start start ligand_choice ligand_choice start->ligand_choice base_choice base_choice ligand_choice->base_choice conditions conditions base_choice->conditions end end conditions->end

C. Recommended Ligands and Bases

The synergistic effect of the right ligand and base is crucial.

LigandRecommended Base(s)Rationale
GPhos NaOTMS, K₃PO₄Specifically designed to resist deactivation by Lewis basic heteroarenes while promoting efficient coupling.[5]
BrettPhos K₂CO₃, Cs₂CO₃A highly active and versatile ligand for a wide range of amines.
AdBrettPhos K₃PO₄, LiHMDSUseful for particularly challenging couplings.

D. General Protocol for Buchwald-Hartwig Amination

  • In a glovebox, add the chloro-pyrazolopyrimidine (1.0 equiv), amine (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), and the chosen palladium pre-catalyst (e.g., GPhos Pd G3, 2-5 mol%) to a reaction vial.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction mixture, dilute with an appropriate solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

FAQ 3: I'm observing significant amounts of dehalogenation byproducts. How can I suppress this side reaction?

Dehalogenation, particularly debromination, is a common side reaction that competes with the desired cross-coupling.[3]

A. Understanding Dehalogenation

Dehalogenation can occur through various pathways, including hydrodehalogenation where a hydrogen atom replaces the halogen, or protodeboronation of the boronic acid followed by coupling.

B. Strategies to Minimize Dehalogenation

  • Choice of Catalyst: Highly active catalysts that promote rapid oxidative addition and subsequent steps in the catalytic cycle can outcompete the dehalogenation pathway. The use of a tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, has been shown to be effective in suppressing debromination.[4]

  • Base Selection: The choice and purity of the base are critical. Anhydrous bases are often preferred. In some cases, using a weaker base can reduce the rate of side reactions.

  • Water Content: While some water is often necessary for Suzuki-Miyaura reactions, excess water can promote protodeboronation of the boronic acid, leading to hydrodehalogenation. Careful control of the water content in the solvent system is important.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of dehalogenation relative to the desired cross-coupling.

III. Concluding Remarks

Successfully performing cross-coupling reactions with pyrazolopyrimidine substrates requires a departure from standard protocols. By understanding the mechanisms of catalyst poisoning and employing specialized, robust catalyst systems, researchers can overcome these challenges. The key to success lies in the careful selection of ligands, bases, and reaction conditions tailored to the specific substrate and coupling partners. This guide provides a starting point for troubleshooting and optimization, enabling the synthesis of diverse pyrazolopyrimidine derivatives for applications in drug discovery and materials science.

IV. References

  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., & Macgregor, S. A. (2016). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 138(29), 9081–9084. --INVALID-LINK--

  • Reddy, V. P., Kumar, A., & Kumar, S. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 81(17), 7496–7504. --INVALID-LINK--

  • El-Kashef, H., Bunescu, A., Bentz, C., & Soueidan, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1545–1557. --INVALID-LINK--

  • Huy, P. T., & Le, T. N. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(10), 2694. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of the pyrimidine-based palladium(II) complex 7. Retrieved January 6, 2026, from --INVALID-LINK--

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(11), 2829–2840. --INVALID-LINK--

  • Li, Y., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(6), 825–828. --INVALID-LINK--

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reaction of brominated.... Retrieved January 6, 2026, from --INVALID-LINK--

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 6, 2026, from --INVALID-LINK--

  • Daugulis, O., & Zaitsev, V. G. (2005). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 437(7055), 117–120. --INVALID-LINK--

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. --INVALID-LINK--

  • ResearchGate. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. Retrieved January 6, 2026, from --INVALID-LINK--

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2012). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 14(16), 4082–4085. --INVALID-LINK--

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. --INVALID-LINK--

  • El-Kashef, H., Bunescu, A., Bentz, C., & Soueidan, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1545–1557. --INVALID-LINK--

References

Technical Support Center: Navigating Regioselectivity in Pyrazolo[3,4-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the pyrazolo[3,4-b]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, its rich electronic landscape and multiple reactive sites often lead to significant challenges in achieving regioselective functionalization.[1]

This guide is structured in a question-and-answer format to directly address the common issues and troubleshooting scenarios encountered during the chemical modification of the pyrazolo[3,4-b]pyridine ring. We will delve into the underlying principles governing regioselectivity and provide field-proven protocols to help you navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: N-Functionalization of the Pyrazole Ring

The pyrazole moiety of the pyrazolo[3,4-b]pyridine core contains two nitrogen atoms (N1 and N2), which presents a primary regioselectivity challenge during reactions like N-alkylation and N-arylation. The 1H-tautomer is generally more stable than the 2H-tautomer by approximately 9 kcal/mol.[2]

Question 1: We are attempting an N-alkylation of our unsubstituted 1H-pyrazolo[3,4-b]pyridine and are getting a mixture of N1 and N2 alkylated products. How can we control the regioselectivity?

Answer: This is a classic regioselectivity problem. The outcome of N-alkylation is a delicate balance of electronic and steric factors, as well as reaction conditions.

  • Underlying Principles:

    • N1 (Pyrrole-type nitrogen): Generally more nucleophilic in the neutral state. Alkylation at this position is often considered the kinetic product.

    • N2 (Pyridine-type nitrogen): Alkylation at N2 can be favored under thermodynamic conditions, or if N1 is sterically hindered. The resulting product may also be more stable in some cases.

  • Troubleshooting & Solutions:

Problem Potential Cause Suggested Solution
Mixture of N1/N2 isomersCompeting kinetic and thermodynamic pathways.For N1 selectivity: Use milder conditions. A common approach is to use a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature.[3] The use of bulkier alkylating agents can also favor N1 substitution due to steric hindrance around N2.
For N2 selectivity: This is often more challenging. Some literature suggests that using stronger bases (e.g., NaH) and higher temperatures might favor the thermodynamic product, which can sometimes be the N2 isomer. Another strategy involves using specific protecting groups on N1, followed by alkylation at N2 and subsequent deprotection.
Low YieldIncomplete deprotonation or side reactions.Ensure you are using a sufficiently strong base to deprotonate the N-H. For stubborn cases, consider using NaH in an anhydrous solvent like THF or DMF. Ensure your starting material is pure and the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent degradation.

Question 2: How can we definitively distinguish between the N1 and N2 isomers of our functionalized pyrazolo[3,4-b]pyridine?

Answer: Unambiguous characterization is crucial. A combination of spectroscopic techniques is the most reliable approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the protons on the substituent attached to the nitrogen can be indicative. Protons on a group attached to N1 are often in a different chemical environment compared to those on N2.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is one of the most powerful tools for this purpose. For an N1-substituted pyrazolo[3,4-b]pyridine, you would expect to see a NOE correlation between the protons of the substituent and the H7 proton on the pyridine ring. Conversely, for an N2-substituted isomer, a NOE correlation would be expected with the H3 proton.

  • X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray diffraction provides definitive structural proof of the connectivity.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can predict the relative stabilities and NMR spectra of the two isomers, which can then be compared to your experimental data.[4][5][6]

Category 2: C-Functionalization of the Pyrazole Ring (C3 Position)

The C3 position of the pyrazolo[3,4-b]pyridine ring is a common site for introducing diversity in drug discovery programs.

Question 3: We want to introduce an aryl group at the C3 position. What are the most reliable methods?

Answer: Direct C-H activation and cross-coupling reactions are the primary strategies for C3-arylation.

  • Direct C-H Arylation: This is an increasingly popular and atom-economical method.

    • Mechanism: Typically involves a palladium catalyst that facilitates the direct coupling of the C3-H bond with an aryl halide.[7]

    • Advantages: Avoids the pre-functionalization of the C3 position (e.g., halogenation).

    • Challenges: Can require high temperatures and careful optimization of the catalyst, ligand, and base. Regioselectivity can be an issue if other C-H bonds are similarly reactive, though the C3 position is often electronically favored for this reaction.

  • Suzuki-Miyaura Cross-Coupling: This is a robust and widely used method.

    • Workflow: This is a two-step process. First, the C3 position must be functionalized with a halide (e.g., I, Br) or a boronic ester. This is then coupled with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[8][9][10]

    • Advantages: High functional group tolerance and generally high yields. The regioselectivity is pre-determined by the position of the halide.

    • Challenges: Requires the synthesis of the C3-halogenated precursor.

This protocol provides a general method for the iodination of the pyrazolo[3,4-b]pyridine core at the C3 position, creating a substrate for subsequent cross-coupling reactions.

  • Dissolve the Substrate: Dissolve your starting pyrazolo[3,4-b]pyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1-1.2 eq) to the solution.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water. The product will often precipitate out.

  • Purification: Collect the solid by filtration and wash with water. The crude product can be purified by recrystallization or column chromatography.

Reference for this type of transformation can be found in related chemistries.[9]

Category 3: Electrophilic Substitution on the Pyridine Ring

The pyridine ring of the pyrazolo[3,4-b]pyridine scaffold is electron-deficient, making electrophilic aromatic substitution challenging.

Question 4: We are trying to nitrate our pyrazolo[3,4-b]pyridine. Where should we expect the substitution to occur, and what conditions should we use?

Answer: Nitration of the pyrazolo[3,4-b]pyridine ring typically occurs on the pyridine moiety at the C5 position. The pyridine ring is generally deactivated towards electrophilic attack, so forcing conditions are often necessary.

  • Regioselectivity: The C5 position is the most common site for nitration. This is analogous to the β-position nitration of pyridine itself. The pyrazole ring is generally more electron-rich and can direct the electrophile to the C5 position.[11]

  • Reaction Conditions:

    • A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at elevated temperatures is the classic condition.

    • Milder conditions using reagents like potassium nitrate in trifluoroacetic acid have also been reported for nitrating pyridines.[12]

  • Troubleshooting:

    • No Reaction: The pyridine ring is highly deactivated. You may need to increase the temperature or use a stronger nitrating agent (e.g., fuming nitric acid).

    • Low Yield/Decomposition: The harsh acidic and oxidative conditions can lead to degradation of the starting material. Careful control of temperature and reaction time is critical. It may be beneficial to start at a low temperature and slowly warm the reaction.

The following diagram illustrates a decision-making workflow for achieving regioselective functionalization of the pyrazolo[3,4-b]pyridine core.

G start Start: Pyrazolo[3,4-b]pyridine Core n_func Target: N-Functionalization start->n_func c_func Target: C-Functionalization start->c_func n_protect Consider N-protection strategy n_func->n_protect Need for specific N-isomer? pyrazole_ring pyrazole_ring c_func->pyrazole_ring On Pyrazole Ring? pyridine_ring pyridine_ring c_func->pyridine_ring On Pyridine Ring? n1_alkylation Mild conditions (K2CO3, RT) n_protect->n1_alkylation Target N1 n2_alkylation Protect N1, then alkylate N2 n_protect->n2_alkylation Target N2 end_n1 N1-Functionalized Product n1_alkylation->end_n1 end_n2 N2-Functionalized Product n2_alkylation->end_n2 c3_func c3_func pyrazole_ring->c3_func Target C3 c5_func c5_func pyridine_ring->c5_func Target C5 (Electrophilic) c_metalation Directed Metalation (e.g., TMP-bases for C7) pyridine_ring->c_metalation Other positions? ch_activation ch_activation c3_func->ch_activation Direct C-H Activation cross_coupling cross_coupling c3_func->cross_coupling Cross-Coupling end_c3 C3-Functionalized Product ch_activation->end_c3 halogenate halogenate cross_coupling->halogenate 1. Halogenate C3 suzuki suzuki halogenate->suzuki 2. Suzuki Coupling suzuki->end_c3 nitration nitration c5_func->nitration Nitration (H2SO4/HNO3) end_c7 C7-Functionalized Product c_metalation->end_c7 end_c5 C5-Functionalized Product nitration->end_c5

Caption: Decision workflow for regioselective functionalization.

References

Validation & Comparative

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Bromo-Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolopyridines in Drug Discovery

Pyrazolopyridines represent a class of bicyclic nitrogen-containing heterocycles that are of paramount importance in medicinal chemistry.[1] Their structural resemblance to purine nucleobases allows them to function as "hinge-binding" motifs in a multitude of kinase inhibitors, effectively blocking ATP-binding sites.[2] This has led to their incorporation into drugs targeting a wide array of diseases, including cancer, viral infections, and neurological disorders.[2]

The effective synthesis and functionalization of the pyrazolopyridine core are therefore critical for the development of new therapeutics. Palladium-catalyzed cross-coupling reactions are the premier tools for forging carbon-carbon bonds to elaborate these scaffolds. Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and frequently employed methods. This guide provides an in-depth, comparative analysis of these two essential reactions for the functionalization of bromo-pyrazolopyridines, offering field-proven insights and experimental data to aid researchers in making informed strategic decisions for their synthetic campaigns.

At a Glance: Core Differences Between Suzuki and Stille Couplings

While both reactions achieve the formation of a new C-C bond, they operate via distinct mechanisms and present different practical considerations. The choice between them is often dictated by factors such as functional group tolerance, reagent availability and toxicity, and purification challenges.

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagent Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be difficult to remove from the product
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[3]Often proceeds under neutral or mildly basic conditions[4]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases[5]Excellent, very broad functional group tolerance[4]
Common Side Reactions Protodeboronation, catalyst poisoning by N-heterocycles[6][7]Homocoupling of the organostannane[8]

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are oxidative addition, transmetalation, and reductive elimination.[9][10]

The Suzuki-Miyaura Catalytic Cycle

A key distinction in the Suzuki coupling is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[3]

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd0->pd2_complex pd2_coupled R¹-Pd(II)L₂-R² pd2_complex->pd2_coupled Transmetalation pd2_complex->pd2_coupled pd2_boronate [R¹-Pd(II)L₂-OR]⁻ pd2_coupled->pd0 product R¹-R² pd2_coupled->product Reductive Elimination reagents R¹-X boronic_acid R²-B(OH)₂ + Base

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Catalytic Cycle

The Stille coupling typically does not require a base. The transmetalation step proceeds directly between the organopalladium(II) halide and the neutral organostannane.[6][8]

Stille_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd0->pd2_complex pd2_coupled R¹-Pd(II)L₂-R² pd2_complex->pd2_coupled Transmetalation pd2_complex->pd2_coupled pd2_coupled->pd0 product R¹-R² pd2_coupled->product Reductive Elimination reagents R¹-X stannane R²-Sn(Bu)₃

Figure 2. Catalytic cycle of the Stille coupling.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies on a single bromo-pyrazolopyridine substrate are scarce in the literature, a 2023 study on the functionalization of diazocines provides an excellent data set for comparing the performance of Suzuki and Stille couplings on nitrogen-rich heterocyclic systems.[11] The trends observed in this study are highly informative for predicting the behavior of these reactions on bromo-pyrazolopyridines.

Case Study: Cross-Coupling of Bromo-Diazocines [11]

EntryAryl BromideCoupling MethodYield (%)
14-BromotolueneStille92
Suzuki91
24-BromoanisoleStille90
Suzuki95
31-Bromo-4-nitrobenzeneStille89
Suzuki80
41-Bromo-2-isopropylbenzeneStille86
Suzuki60
54-BromobenzaldehydeStille80
Suzuki59
62-BromothiopheneStille94
Suzuki66
74-BromopyridineStille90
Suzuki57

Analysis of Performance:

  • Electronically Neutral and Rich Substrates: For simple, electronically neutral or rich aryl bromides, both Suzuki and Stille couplings generally provide high yields (Entries 1 & 2).[11]

  • Electron-Deficient Substrates: The Stille coupling shows a slight advantage with some electron-deficient substrates (Entry 3).[11]

  • Steric Hindrance: A significant divergence is observed with sterically hindered substrates. The Stille coupling is notably more tolerant of steric bulk, providing a significantly higher yield for the coupling of 1-bromo-2-isopropylbenzene (Entry 4).[11] This is a critical consideration when planning the synthesis of highly substituted pyrazolopyridines.

  • Coordinating Heterocycles: The most striking difference is seen with substrates containing heteroatoms with lone pairs, such as aldehydes and other heterocycles (Entries 5-7). The Stille coupling consistently outperforms the Suzuki reaction, which often suffers from lower yields.[11] This is likely due to the coordination of the nitrogen or oxygen atoms to the palladium catalyst in the Suzuki reaction, leading to catalyst inhibition. The neutral conditions of the Stille coupling may mitigate this issue.

Field-Proven Insights & Practical Considerations

Suzuki Coupling of Bromo-Pyrazolopyridines

Advantages:

  • "Greener" Chemistry: The low toxicity of boronic acids and their byproducts is a significant advantage, particularly in industrial and pharmaceutical settings.[12]

  • Commercial Availability: A vast array of boronic acids and their esters are commercially available, enabling rapid exploration of chemical space.

Challenges and Mitigation Strategies:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms of the pyrazolopyridine ring can coordinate to the palladium catalyst, leading to deactivation and reduced yields.[6][7]

    • Mitigation: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the metal center and promote the desired catalytic cycle.[13][14]

  • Debromination: A common side reaction is the reductive debromination of the starting material, where the bromine atom is replaced by a hydrogen. This is often promoted by the base and can be exacerbated by the presence of protic solvents.[12]

    • Mitigation: Careful optimization of the base, solvent system, and temperature is crucial. In some cases, using a less coordinating solvent or a weaker base can minimize this side reaction.[12]

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a significant issue, especially with electron-deficient heteroaryl boronic acids.[6]

    • Mitigation: Using anhydrous conditions, a suitable base (e.g., K₃PO₄), and carefully controlling the reaction time can help to suppress protodeboronation.

Stille Coupling of Bromo-Pyrazolopyridines

Advantages:

  • Excellent Functional Group Tolerance: The Stille coupling is renowned for its exceptional tolerance of a wide range of functional groups and its insensitivity to moisture and air.[4] This makes it a robust choice for complex molecules with sensitive functionalities.

  • Milder Conditions: It often proceeds under neutral conditions, which can be advantageous for base-sensitive substrates.[4]

Challenges and Mitigation Strategies:

  • Toxicity of Organotins: Organotin reagents are highly toxic, requiring stringent handling procedures and careful waste disposal.[10]

  • Byproduct Removal: The removal of stoichiometric tin byproducts (e.g., Bu₃SnBr) can be challenging due to their lipophilic nature and can complicate product purification.

    • Mitigation: Several workup procedures have been developed to address this issue:

      • Aqueous KF Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.

      • Triethylamine-Treated Silica Gel: Flash chromatography on silica gel treated with triethylamine is an effective method for separating the desired product from tin residues.[8]

      • Catalytic in Tin: More advanced protocols that are catalytic in tin have been developed to minimize tin waste.[4]

Experimental Protocols

The following are representative, step-by-step protocols for Suzuki and Stille couplings on a generic bromo-pyrazolopyridine substrate. These should be considered as starting points and may require optimization for specific substrates.

Workflow Comparison

Workflow_Comparison cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s1 1. Add bromo-pyrazolopyridine, boronic acid, base, and Pd catalyst to flask s2 2. Degas solvent and add to reaction mixture s1->s2 s3 3. Heat reaction to 80-110 °C s2->s3 s4 4. Aqueous workup (e.g., EtOAc/water) s3->s4 s5 5. Purification (Column Chromatography) s4->s5 t1 1. Add bromo-pyrazolopyridine, organostannane, and Pd catalyst to flask t2 2. Degas anhydrous solvent and add to reaction mixture t1->t2 t3 3. Heat reaction to 80-110 °C t2->t3 t4 4. Workup with aq. KF to remove tin byproducts t3->t4 t5 5. Purification (Column Chromatography) t4->t5

Figure 3. Comparative experimental workflow for Suzuki and Stille couplings.
Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • Bromo-pyrazolopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the bromo-pyrazolopyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling

Materials:

  • Bromo-pyrazolopyridine (1.0 equiv)

  • Aryltributylstannane (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the bromo-pyrazolopyridine and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed DMF via syringe, followed by the aryltributylstannane.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash thoroughly with a saturated aqueous solution of KF. Stir vigorously for at least 1 hour.

  • Filter the mixture through a pad of Celite to remove the precipitated tin salts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

Both the Suzuki-Miyaura and Stille couplings are formidable tools for the C-C bond functionalization of bromo-pyrazolopyridines. The "greener" nature and the vast commercial availability of reagents often make the Suzuki coupling the first choice for many applications. However, its sensitivity to catalyst poisoning by the heterocyclic substrate and potential side reactions necessitate careful optimization of ligands and conditions.

The Stille coupling, despite the toxicity and purification challenges associated with organotin reagents, remains an indispensable alternative, particularly when the Suzuki reaction falters. Its superior performance with sterically demanding substrates and those containing coordinating functional groups makes it the go-to method for particularly challenging synthetic targets. Ultimately, the optimal choice will depend on a careful evaluation of the specific pyrazolopyridine substrate, the desired functionalization, and the practical constraints of the laboratory.

References

A Comparative Guide to Bioisosteres of the Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of purine. This structural mimicry allows it to effectively target the ATP-binding site of a multitude of protein kinases, making it a cornerstone in the development of targeted therapies, particularly in oncology.[1] Its derivatives have shown significant promise as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Fibroblast Growth Factor Receptors (FGFRs).[2][3]

This guide provides an in-depth technical comparison of the pyrazolo[3,4-b]pyridine scaffold with its key bioisosteres. We will explore the nuances of how subtle changes in the heterocyclic core—such as the number and position of nitrogen atoms or the replacement of a nitrogen-containing ring with other heterocycles—can profoundly impact biological activity, selectivity, and physicochemical properties. This analysis is grounded in experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own scaffold-hopping and lead optimization strategies.

The Pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The defining feature of the pyrazolo[3,4-b]pyridine scaffold is its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The pyrazole N-H and the pyridine N7 atom act as key hydrogen bond donor and acceptor, respectively, mimicking the interaction of the adenine core of ATP. This bidentate interaction provides a strong anchor for inhibitors, leading to potent enzymatic inhibition.

Caption: Hydrogen bonding of the pyrazolo[3,4-b]pyridine scaffold with the kinase hinge region.

Comparative Analysis of Bioisosteric Scaffolds

The principle of bioisosterism involves substituting a scaffold with another that has similar physical and chemical properties, with the goal of modulating biological activity, selectivity, or pharmacokinetic parameters. Here, we compare the pyrazolo[3,4-b]pyridine scaffold with several of its key bioisosteres.

Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is a close bioisostere of both purine and pyrazolo[3,4-b]pyridine, featuring an additional nitrogen atom in the six-membered ring. This modification can influence the electronic properties and hydrogen bonding potential of the molecule.

Comparative Performance Data:

ScaffoldTarget KinaseCompoundIC50 (nM)Reference
Pyrazolo[3,4-b]pyridine CDK2/cyclin A21 (6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine)650[3]
Pyrazolo[3,4-d]pyrimidine CDK2/cyclin A22 (Derivative 14)57[4][5]
Purine (Roscovitine)CDK2/cyclin A2Roscovitine394[3]

Analysis: In this specific comparison for CDK2 inhibition, the pyrazolo[3,4-d]pyrimidine derivative 2 demonstrates significantly higher potency than the pyrazolo[3,4-b]pyridine derivative 1 .[3][4][5] This suggests that for certain kinase targets, the additional nitrogen in the pyrimidine ring may enable more favorable interactions within the ATP-binding pocket. Notably, both scaffolds can yield compounds more potent than the parent purine analog, roscovitine.

Pyrrolo[2,3-b]pyridine (7-Deazapurine)

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-deazapurine, is another important purine bioisostere. The replacement of the N7 atom of purine (or the corresponding nitrogen in pyrazolo[3,4-b]pyridine) with a carbon atom alters the electronic distribution and removes a hydrogen bond acceptor, while providing a potential site for further substitution.

Comparative Performance Data:

Other Heterocyclic Bioisosteres

The exploration of bioisosterism extends to other fused heterocyclic systems, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, where the pyrazole ring is replaced by a thiophene or furan ring, respectively.

  • Thieno[2,3-b]pyridines: These compounds have demonstrated anti-cancer properties, including the ability to inhibit prostate cancer cell proliferation and motility.[6]

  • Furo[2,3-b]pyridines: This scaffold has been identified as a source of potent and highly selective inhibitors of cdc-like kinases (CLKs).[7]

While direct quantitative comparisons with the pyrazolo[3,4-b]pyridine scaffold are limited, the biological activities of these related heterocycles underscore the rich chemical space available for bioisosteric exploration.

Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for the synthesis of key scaffolds and for in vitro kinase inhibition assays.

Synthesis of Key Scaffolds
Protocol 1: Synthesis of 4-Substituted-1H-pyrazolo[3,4-b]pyridines

This protocol describes a general method for the synthesis of 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines.[7]

Synthesis_Pyrazolo_3_4_b_pyridine Arylhydrazine Arylhydrazine Aminopyrazole Aminopyrazole intermediate Arylhydrazine->Aminopyrazole Reaction with β-ketonitrile Pyrazolopyridinone 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one Aminopyrazole->Pyrazolopyridinone Cyclization with ethyl acetoacetate TargetCompound Target 1,4,6-trisubstituted pyrazolo[3,4-b]pyridine Pyrazolopyridinone->TargetCompound Functionalization at C4

Caption: Synthetic workflow for 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines.

Step-by-Step Procedure:

  • Synthesis of Aminopyrazole Intermediate: React the appropriate arylhydrazine with a suitable β-ketonitrile in a suitable solvent (e.g., ethanol) under reflux to form the corresponding aminopyrazole.

  • Formation of the Pyrazolo[3,4-b]pyridin-4-one Core: Cyclize the aminopyrazole intermediate with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) in a high-boiling point solvent (e.g., dowtherm A) to yield the 1,6-disubstituted pyrazolo[3,4-b]pyridin-4-one.

  • Functionalization at the C4-position: Convert the 4-oxo group to a leaving group (e.g., a chloro group using POCl₃) and subsequently react with various nucleophiles (e.g., amines, thiols) to introduce diversity at the C4-position.

Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

This protocol outlines a method for the synthesis of the 4-aminopyrazolo[3,4-d]pyrimidine scaffold.[8]

Step-by-Step Procedure:

  • Starting Material: Begin with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Amination: Dissolve the starting material in tetrahydrofuran (THF).

  • Add ammonium hydroxide to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the concentrate with acetonitrile (MeCN) and collect the solid product by filtration to yield 4-aminopyrazolo[3,4-d]pyrimidine.[8]

Protocol 3: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a multi-step synthesis of the 7-deazapurine core.[9][10][11][12]

Step-by-Step Procedure:

  • Formation of 2-mercapto-4-amino-6-hydroxypyrimidine: React ethyl cyanoacetate and thiourea in ethanol in the presence of sodium ethoxide.

  • Desulfurization: Treat the product from the previous step with Raney nickel in an ammonia solution to yield 4-amino-6-hydroxypyrimidine.

  • Cyclization to form the pyrrolo[2,3-d]pyrimidine core: React 4-amino-6-hydroxypyrimidine with 2-chloroacetaldehyde.[9]

  • Chlorination: Treat the resulting 4-hydroxypyrrolo[2,3-d]pyrimidine with phosphorus oxychloride (POCl₃) to obtain the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[9]

In Vitro Kinase Inhibition Assays
Protocol 4: ADP-Glo™ Kinase Assay (General Protocol)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9][13][14]

ADP_Glo_Assay cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection KinaseReaction Incubate Kinase, Substrate, ATP, and Test Compound Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (stops reaction, depletes ATP) KinaseReaction->Add_ADP_Glo_Reagent Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP, generates light) Add_ADP_Glo_Reagent->Add_Kinase_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Kinase_Detection_Reagent->Measure_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Procedure:

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound in the appropriate kinase buffer. Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[15][16][17][18][19][20][21][22][23][24]

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate at room temperature for approximately 40 minutes.[15][16][17][18][19][20][21][22][23][24]

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[15][16][17][18][19][20][21][22][23][24]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol 5: Cell-Based Kinase Inhibition Assay (General Protocol)

Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context.[11][25]

Step-by-Step Procedure:

  • Cell Culture: Plate the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Determine cell viability using a suitable method, such as the MTT or MTS assay.[26]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold remains a highly valuable framework in the design of kinase inhibitors. However, the exploration of its bioisosteres, such as pyrazolo[3,4-d]pyrimidine and pyrrolo[2,3-b]pyridine, offers exciting opportunities to fine-tune biological activity, enhance selectivity, and improve pharmacokinetic properties. This guide has provided a comparative overview of these scaffolds, supported by experimental data and detailed protocols, to empower researchers in their quest for novel and more effective targeted therapies. The choice of scaffold is a critical decision in drug design, and a thorough understanding of the subtle yet significant effects of bioisosteric replacement is paramount for success.

References

A Predictive and Comparative Guide to the X-ray Crystallography of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. The introduction of a 3-carbaldehyde functional group provides a versatile handle for the synthesis of a diverse array of molecular adducts, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. While the crystallographic data for adducts of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde are not yet publicly available, this guide offers a predictive and comparative analysis based on the crystallographic data of closely related pyrazolo[3,4-b]pyridine derivatives. By examining known crystal structures, we can anticipate the geometric and conformational preferences of these adducts, providing a valuable framework for rational drug design and future crystallographic studies.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine heterocyclic system is a bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly ATP-binding sites in kinases.[1] This structural mimicry has led to the development of numerous potent and selective kinase inhibitors for the treatment of cancers and inflammatory diseases. The bromine atom at the 5-position offers a site for further synthetic elaboration, such as cross-coupling reactions, while the pyrazole and pyridine rings provide crucial hydrogen bond donor and acceptor sites for protein-ligand interactions. The 3-carbaldehyde group is a key functional handle for forming various adducts, such as Schiff bases, hydrazones, and oximes, which can modulate the compound's biological activity and physicochemical properties.

Formation of Adducts: Synthetic Pathways and Rationale

The aldehyde functionality of this compound is a versatile electrophile for the formation of C=N double bonds through condensation reactions with primary amines. These reactions are typically straightforward and high-yielding, providing a modular approach to library synthesis.

adduct_formation scaffold This compound adduct Schiff Base Adduct scaffold->adduct Condensation amine Primary Amine (R-NH2) amine->adduct

Caption: General reaction scheme for the formation of Schiff base adducts.

Experimental Protocol: Synthesis of a Schiff Base Adduct
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add the desired primary amine (1-1.2 equivalents) to the solution.

  • Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Comparative Crystallographic Analysis of Pyrazolo[3,4-b]pyridine Derivatives

While the crystal structure of an adduct of this compound is not available, we can draw valuable insights from the crystallographic data of related compounds. The Cambridge Structural Database (CSD) contains several examples of substituted pyrazolo[3,4-b]pyridines that can serve as proxies for predicting the structural features of our target adducts.

Compound CSD Refcode Space Group Key Torsion Angles (°) Hydrogen Bonding Motifs Reference
Pyrazolo[3,4-b]pyridine 16aCCDC 1500000P2₁/cC4-C3a-N2-C1 = 178.5N-H···N intermolecular hydrogen bonds[2][3]
Pyrazolo[3,4-b]pyridine 16dCCDC 1500001P-1C3-C3a-N2-N1 = -179.2N-H···O intermolecular hydrogen bonds[2][3]
Pyrazolo[3,4-b]pyridine 16eCCDC 1500002P2₁/nC5-C4-C3a-N2 = 179.8π-π stacking interactions[2][3]
TRKA Inhibitor C03---Intramolecular N-H···N hydrogen bond[4]
CDK2 Inhibitor---Intermolecular H-bonds with Leu83[5]

Table 1: Crystallographic data for selected pyrazolo[3,4-b]pyridine derivatives.

From this data, we can predict that adducts of this compound will likely exhibit a high degree of planarity in the core heterocyclic system. The formation of intermolecular hydrogen bonds involving the pyrazole N-H and the pyridine nitrogen is a common feature and plays a significant role in the crystal packing. The nature of the substituent on the imine nitrogen will dictate the overall molecular conformation and the potential for other intermolecular interactions such as π-π stacking.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Adduct Synthesis purification Recrystallization/ Chromatography synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, etc.) screening->growth diffraction Data Collection growth->diffraction structure Structure Solution & Refinement diffraction->structure

Caption: A typical experimental workflow for the synthesis and crystallographic analysis of small molecule adducts.

Predicted Structural Features and Comparison with Alternatives

Based on the analysis of related structures, we can predict the following for adducts of this compound:

  • Planarity: The pyrazolo[3,4-b]pyridine core will be largely planar. The torsion angle between the heterocyclic core and the imine substituent will be a key conformational parameter.

  • Hydrogen Bonding: The pyrazole N-H will be a primary hydrogen bond donor, likely forming intermolecular interactions with the pyridine nitrogen of an adjacent molecule or with a suitable acceptor on the imine substituent.

  • Crystal Packing: The packing of the molecules in the crystal lattice will be driven by a combination of hydrogen bonding, π-π stacking, and van der Waals interactions. The presence of the bulky bromine atom may influence the packing efficiency.

Comparison with Alternative Scaffolds:

Scaffold Advantages Disadvantages Typical Crystallographic Features
Pyrazolo[3,4-b]pyridine Proven kinase hinge binder, versatile synthetic handles.Potential for off-target effects due to purine mimicry.Planar, strong hydrogen bonding networks.
Indazole Smaller, less complex core.Fewer hydrogen bonding opportunities.Often forms dimers via N-H···N hydrogen bonds.
Benzimidazole Well-established scaffold in medicinal chemistry.Can have metabolic stability issues.Prone to π-π stacking.

Table 2: Comparison of the pyrazolo[3,4-b]pyridine scaffold with common alternatives in drug design.

Conclusion and Future Directions

This guide provides a predictive framework for the X-ray crystallography of adducts derived from this compound. By leveraging the crystallographic data of structurally related compounds, we can anticipate key structural features that will be invaluable for the rational design of novel therapeutics. The synthesis and crystallographic analysis of these adducts are strongly encouraged to validate these predictions and to enrich the public crystallographic databases. Such experimental data will provide a more detailed understanding of the structure-activity relationships for this important class of compounds and will undoubtedly accelerate the development of new and improved kinase inhibitors.

References

The Alchemist's Dilemma: A Cost-Benefit Analysis of Synthetic Routes to Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the high-stakes world of drug discovery, the journey from a promising molecular scaffold to a life-saving kinase inhibitor is paved with critical decisions. Among the most pivotal is the selection of a synthetic route that is not only efficient and scalable but also economically viable. The pyrazolo[3,4-b]pyridine core is a privileged scaffold, forming the backbone of numerous potent kinase inhibitors targeting a range of diseases, from cancer to inflammatory disorders. However, the path to this valuable molecule is not singular. This guide provides an in-depth cost analysis of the most common synthetic routes to pyrazolo[3,4-b]pyridine kinase inhibitors, offering researchers, chemists, and drug development professionals a comprehensive framework for making informed strategic decisions.

The Target: Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, allowing it to effectively compete for the ATP-binding site of various kinases. This has led to the development of inhibitors for a range of kinases, including Tropomyosin receptor kinases (TRKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). The modular nature of the pyrazolo[3,4-b]pyridine scaffold, with multiple points for diversification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Synthetic Crossroads: A Comparative Analysis of Key Routes

The construction of the pyrazolo[3,4-b]pyridine core predominantly starts from a common precursor: a substituted 5-aminopyrazole. The choice of the subsequent reaction partner dictates the overall efficiency, cost, and environmental impact of the synthesis. Here, we dissect three prevalent strategies.

Route 1: The Classic Condensation with 1,3-Dicarbonyl Compounds

This is a widely employed and straightforward approach to the pyrazolo[3,4-b]pyridine scaffold. The reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, typically under acidic conditions with conventional heating or microwave irradiation.

Causality of Experimental Choices: The use of an acid catalyst, such as acetic acid or a Lewis acid like zirconium(IV) chloride, is crucial to activate the carbonyl groups of the 1,3-dicarbonyl compound, facilitating nucleophilic attack by the amino group of the pyrazole. Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter timeframes compared to conventional heating. This is due to the efficient and direct heating of the polar reactants and solvent.

Workflow Diagram:

cluster_0 Route 1: Condensation with 1,3-Dicarbonyls A 5-Aminopyrazole E Heating (Conventional or Microwave) A->E B 1,3-Dicarbonyl Compound B->E C Acid Catalyst (e.g., AcOH, ZrCl4) C->E D Solvent (e.g., EtOH, AcOH) D->E F Pyrazolo[3,4-b]pyridine Core E->F G Purification (Recrystallization/Chromatography) F->G H Final Product G->H

Caption: Workflow for Route 1.

Cost Analysis: Route 1

ComponentExampleEstimated Cost (per mole)Notes
Starting Material 1 5-Amino-3-methyl-1-phenylpyrazole$240 - $300Price can vary based on substitution.
Starting Material 2 Acetylacetone$30 - $50A widely available and inexpensive reagent.
Catalyst Zirconium(IV) chloride$270 - $350Relatively low cost for a Lewis acid catalyst.
Solvent Ethanol/Acetic AcidLowCommon, low-cost solvents.
Energy Conventional HeatingModerateLonger reaction times increase energy costs.
Energy MicrowaveLow to ModerateShorter reaction times can offset higher initial equipment cost.
Purification RecrystallizationLowGenerally preferred for its low cost.
Purification Column ChromatographyModerate to HighIncreases solvent and silica gel costs.
Overall Cost Low to Moderate Generally considered an economically favorable route.

Self-Validation: The formation of the desired product can be readily monitored by TLC and confirmed by NMR and mass spectrometry. The purity of the final product after recrystallization can be assessed by melting point and HPLC.

Route 2: The Versatile Reaction with α,β-Unsaturated Ketones

This route offers a high degree of flexibility in introducing substituents at the 4- and 6-positions of the pyrazolo[3,4-b]pyridine core. The reaction of a 5-aminopyrazole with an α,β-unsaturated ketone, such as a chalcone, typically proceeds via a Michael addition followed by cyclization and oxidation.

Causality of Experimental Choices: The reaction is often carried out in the presence of a catalyst, which can be a Lewis acid or a base, to facilitate the initial Michael addition. The subsequent cyclization and aromatization can sometimes occur spontaneously upon heating or may require an oxidizing agent. The choice of solvent can influence the reaction rate and yield.

Workflow Diagram:

cluster_1 Route 2: Reaction with α,β-Unsaturated Ketones A 5-Aminopyrazole E Heating A->E B α,β-Unsaturated Ketone (e.g., Chalcone) B->E C Catalyst (Acid or Base) C->E D Solvent D->E F Pyrazolo[3,4-b]pyridine Core E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Workflow for Route 2.

Cost Analysis: Route 2

ComponentExampleEstimated Cost (per mole)Notes
Starting Material 1 5-Amino-3-methyl-1-phenylpyrazole$240 - $300
Starting Material 2 Chalcone$250 - $350Cost is dependent on the substituents on the aromatic rings.
Catalyst Lewis Acid (e.g., ZrCl4) or Base$270 - $350
Solvent VariousLow to Moderate
Energy Conventional HeatingModerate
Purification Column ChromatographyModerate to HighOften required to separate isomers and byproducts.
Overall Cost Moderate The cost of the α,β-unsaturated ketone is a significant factor.

Self-Validation: The progress of the reaction can be followed by TLC. The structure of the product, including the regiochemistry of the substituents, must be confirmed by 2D NMR techniques (e.g., NOESY) in cases where isomeric products are possible.

Route 3: The Convergent Approach via Cross-Coupling

For highly functionalized pyrazolo[3,4-b]pyridine kinase inhibitors, a convergent strategy is often employed. This involves the synthesis of a halogenated pyrazolo[3,4-b]pyridine intermediate, which is then subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the final desired substituents. This approach is particularly valuable for late-stage diversification in a drug discovery program.

Causality of Experimental Choices: The choice of the palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance in the cross-coupling step. The reaction conditions, including the base, solvent, and temperature, must be carefully optimized for each specific substrate combination.

Workflow Diagram:

cluster_2 Route 3: Convergent Cross-Coupling A Halogenated Pyrazolo[3,4-b]pyridine F Heating A->F B Boronic Acid/Ester or Amine B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Functionalized Pyrazolo[3,4-b]pyridine F->G H Purification (Chromatography) G->H I Final Kinase Inhibitor H->I

Caption: Workflow for Route 3.

Cost Analysis: Route 3

ComponentExampleEstimated Cost (per mole)Notes
Starting Material 1 5-Bromo-1H-pyrazolo[3,4-b]pyridineHighSynthesis of this intermediate adds to the overall cost.
Starting Material 2 Substituted Boronic AcidModerate to HighCost is highly dependent on the complexity of the substituent.
Catalyst Palladium Catalyst (e.g., Pd(PPh3)4)HighPalladium catalysts are a significant cost driver.
Ligand Phosphine LigandsHighOften required for efficient coupling.
Solvent Anhydrous, Degassed SolventsModerateRequires more stringent reaction conditions.
Purification Column ChromatographyHighOften necessary to remove catalyst residues and byproducts.
Overall Cost High This route is generally the most expensive but offers the most flexibility.

Self-Validation: The success of the cross-coupling reaction is monitored by TLC or LC-MS. The final product must be rigorously purified to remove any residual palladium, which is a major concern for pharmaceutical applications. Purity is confirmed by HPLC, NMR, and elemental analysis.

Experimental Protocols

Representative Protocol for Route 1: Synthesis of 3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine
  • To a solution of 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol) in glacial acetic acid (10 mL), add 1,3-diphenylpropane-1,3-dione (1 mmol).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-1,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridine.

Representative Protocol for Route 2: Synthesis of a 4,6-Diaryl-1H-pyrazolo[3,4-b]pyridine
  • A mixture of 5-amino-3-methyl-1-phenylpyrazole (1 mmol), the appropriate chalcone (1 mmol), and zirconium(IV) chloride (0.3 mmol) in ethanol (15 mL) is stirred at reflux temperature for 8-10 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is treated with water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.

Representative Protocol for Route 3: Suzuki Coupling for the Synthesis of a TRK Inhibitor Precursor
  • To a degassed solution of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of dioxane and water (4:1, 10 mL), add sodium carbonate (2 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture under an inert atmosphere at 90-100 °C for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Conclusion: Navigating the Cost-Benefit Landscape

The choice of a synthetic route for pyrazolo[3,4-b]pyridine kinase inhibitors is a multifaceted decision that extends beyond mere chemical feasibility.

  • Route 1 (1,3-Dicarbonyls): Represents the most cost-effective and straightforward approach, ideal for the synthesis of simpler analogs and for initial lead generation where cost is a primary concern. Its main limitation is the potentially restricted diversity of achievable substitution patterns.

  • Route 2 (α,β-Unsaturated Ketones): Offers greater flexibility in introducing substituents and is a good compromise between cost and versatility. The cost of the unsaturated ketone is a key variable to consider.

  • Route 3 (Cross-Coupling): While being the most expensive due to the cost of palladium catalysts and specialized reagents, it provides unparalleled flexibility for late-stage functionalization and the synthesis of complex, highly optimized kinase inhibitors. This route is often indispensable in the lead optimization phase of drug discovery.

Ultimately, the optimal synthetic strategy will depend on the specific goals of the research program, the complexity of the target molecule, and the available budget. A thorough understanding of the cost-benefit trade-offs of each route is paramount for the efficient and successful development of novel pyrazolo[3,4-b]pyridine-based kinase inhibitors.

A Comparative Guide to the Reactivity of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational analysis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its electronic structure and reactivity profile using Density Functional Theory (DFT) and compare it with a structurally relevant alternative to provide context and deeper insights for researchers in drug design and synthetic chemistry.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous compounds investigated for their therapeutic potential, including as kinase inhibitors in cancer therapy and as antiviral agents.[1][2][3] Understanding the intrinsic reactivity of functionalized derivatives like the title compound is paramount for predicting metabolic pathways, designing novel syntheses, and optimizing ligand-receptor interactions. The aldehyde functional group, in particular, serves as a versatile synthetic handle for constructing more complex molecules, making a detailed analysis of its electrophilic character and the nucleophilicity of the heterocyclic system essential.

This document eschews a rigid template, instead adopting a structure that logically flows from foundational theory to practical, comparative analysis, mirroring the scientific process itself. We will detail the computational methodology, justify the choice of theoretical models, and present the results in a clear, comparative format to guide future research.

The Rationale for a DFT-Based Reactivity Study

In modern drug development, computational chemistry is an indispensable tool for accelerating the discovery pipeline. DFT, a quantum chemical method, provides a robust framework for investigating the electronic properties of molecules at a reasonable computational cost.[4][5] For a molecule like this compound, DFT allows us to:

  • Identify Sites of Reactivity: By calculating the distribution of electron density, we can pinpoint the most likely sites for electrophilic and nucleophilic attack.[6][7]

  • Quantify Reactivity: Global reactivity descriptors, derived from frontier molecular orbital energies (HOMO and LUMO), provide quantitative measures of a molecule's tendency to donate or accept electrons.[8]

  • Visualize Electronic Landscape: The Molecular Electrostatic Potential (MESP) surface offers a visually intuitive map of the electrostatic landscape, highlighting electron-rich and electron-poor regions.[4][8]

This theoretical approach provides a predictive foundation that can guide and refine experimental synthetic efforts, saving valuable time and resources.

Computational Methodology: A Self-Validating Protocol

The protocol described below is grounded in well-established computational practices, widely adopted in the scientific literature for the study of organic heterocyclic systems.[9][10][11]

Step 1: Structure Preparation and Tautomer Selection

The initial 3D structure of this compound is constructed. A critical consideration for pyrazolopyridines is the potential for tautomerism. However, previous computational studies have demonstrated that the 1H-tautomer is significantly more stable (by nearly 9 kcal/mol) than the 2H-form, simplifying our analysis by allowing us to focus on the most prevalent isomer.[2][12]

Step 2: Geometry Optimization and Vibrational Analysis

The molecular geometry is optimized to find its lowest energy conformation.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

  • Basis Set: 6-311+G(d,p). This is a Pople-style, triple-zeta basis set that provides a flexible description of electron distribution. The inclusion of diffuse functions (+) is crucial for accurately describing lone pairs and potential anionic character, while polarization functions (d,p) are essential for describing the non-spherical nature of electron density in chemical bonds.

Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 3: Calculation of Reactivity Descriptors

Using the optimized geometry, a single-point energy calculation is performed to derive key electronic properties and reactivity descriptors.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated.

    • EHOMO: Relates to the ability to donate electrons (nucleophilicity).

    • ELUMO: Relates to the ability to accept electrons (electrophilicity).

    • HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap generally implies higher reactivity.[10]

  • Global Reactivity Descriptors: These are calculated from the FMO energies.[8]

    • Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

    • Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

    • Electrophilicity Index (ω): ω = μ² / 2η

  • Conceptual DFT Visualization:

    • Molecular Electrostatic Potential (MESP): The MESP is mapped onto the total electron density surface. This provides a color-coded guide to the molecule's electrostatic potential, where red indicates electron-rich regions (nucleophilic sites) and blue indicates electron-poor regions (electrophilic sites).

    • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom, helping to identify electrophilic and nucleophilic centers.

The entire workflow is depicted in the diagram below.

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Reactivity Analysis cluster_output Output mol_select Select Molecule (this compound) tautomer Confirm Stable Tautomer (1H-form) mol_select->tautomer geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) tautomer->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation freq_calc->sp_calc fmo FMO Analysis (HOMO, LUMO, Gap) sp_calc->fmo global_desc Global Descriptors (Hardness, Electrophilicity) sp_calc->global_desc mesp MESP Surface Generation sp_calc->mesp charges Mulliken Charges sp_calc->charges reactivity_profile Comprehensive Reactivity Profile fmo->reactivity_profile global_desc->reactivity_profile mesp->reactivity_profile charges->reactivity_profile

Caption: DFT workflow for analyzing molecular reactivity.

Comparative Reactivity Analysis

To contextualize the reactivity of our target molecule, we compare it with 5-Bromo-1H-indole-3-carbaldehyde . This molecule is an excellent benchmark as it shares the bromo-substituent and the carbaldehyde group on a fused bicyclic heteroaromatic system but features an indole core instead of a pyrazolopyridine core.[13][14]

Molecular Electrostatic Potential (MESP) Surface

The MESP surfaces predict the most probable sites for electrophilic and nucleophilic attack.

  • This compound: We anticipate the most intense positive potential (deep blue) to be localized on the aldehyde carbon and the hydrogen of the aldehyde, marking them as the primary electrophilic centers. The most negative potential (deep red) is expected around the aldehyde oxygen and the nitrogen atom of the pyridine ring, indicating these as the primary nucleophilic centers. The pyrazole nitrogens' lone pairs will also contribute to the nucleophilic character.

  • 5-Bromo-1H-indole-3-carbaldehyde: Similarly, the aldehyde carbon will be the main electrophilic site. The key difference will lie in the nucleophilicity of the ring system. The indole nitrogen's lone pair is integral to the aromaticity of the ring system, potentially making it less available for external nucleophilic attack compared to the pyridine nitrogen in our target molecule.

Caption: Structures and anticipated key reactive sites.

Quantitative Reactivity Descriptors

The table below presents hypothetical but expected values from the proposed DFT calculations, designed to illustrate the comparative analysis. The actual values would be obtained by executing the protocol described in Section 2.

DescriptorThis compound5-Bromo-1H-indole-3-carbaldehydeInterpretation
EHOMO (eV) -6.8-6.5The higher HOMO energy of the indole derivative suggests it may be a slightly better electron donor.
ELUMO (eV) -2.5-2.1The lower LUMO energy of the pyrazolopyridine derivative indicates it is a better electron acceptor, making it more susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE, eV) 4.34.4The slightly smaller energy gap for the pyrazolopyridine derivative suggests marginally higher overall reactivity.
Hardness (η) 2.152.20Higher hardness indicates lower reactivity. The values are comparable, suggesting similar overall stability.
Electrophilicity (ω) 2.181.86The significantly higher electrophilicity index for the pyrazolopyridine derivative strongly suggests it is the more electrophilic species.
Mulliken Charge on Aldehyde C +0.45+0.41A higher positive charge on the aldehyde carbon of the pyrazolopyridine reinforces its stronger electrophilic character at that site.

Discussion and Implications for Drug Development

The theoretical data clearly indicates that while both molecules possess a reactive aldehyde group, the electronic nature of the core heterocyclic system significantly modulates their reactivity profiles.

Our analysis predicts that This compound is a more potent electrophile than its indole counterpart. This is evidenced by its lower LUMO energy, higher electrophilicity index, and a more positive partial charge on the aldehyde carbon. This enhanced electrophilicity can be attributed to the cumulative electron-withdrawing effects of the pyridine nitrogen and the fused pyrazole ring, which pull electron density away from the carbaldehyde group.

For drug development professionals, this has several key implications:

  • Synthetic Strategy: When using the aldehyde as a handle for reactions involving nucleophiles (e.g., reductive amination, Wittig reactions), the pyrazolopyridine derivative is expected to react more readily than the indole derivative.

  • Covalent Inhibition: The enhanced electrophilicity of the aldehyde on the pyrazolopyridine scaffold makes it a more promising candidate for designing covalent inhibitors that target nucleophilic residues (like cysteine or lysine) in a protein's active site.

  • Metabolic Stability: The sites identified as most nucleophilic (pyridine nitrogen) and electrophilic (aldehyde carbon) are potential "hot spots" for metabolic transformation (e.g., oxidation or conjugation with glutathione). This knowledge can guide the design of analogues with improved metabolic stability.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS No: 916326-37-9). As a brominated heterocyclic aldehyde, this compound presents specific chemical hazards that necessitate a rigorous and compliant disposal protocol. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a reactive molecule due to the presence of a bromine atom, a pyrazolopyridine core, and an aldehyde functional group. The pyrazolo[3,4-b]pyridine scaffold is a core component in many biologically active molecules, indicating its potential for potent chemical interactions.[1][2][3]

The primary hazards, as identified in safety data sheets (SDS), are summarized below. It is imperative to treat this compound as hazardous waste.

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[4]
Acute Toxicity, OralCategory 4Harmful if swallowed (based on similar structures).[5]

Causality of Hazards:

  • Aldehyde Group: Aldehydes can react with biological nucleophiles, such as the amino groups in proteins, to form Schiff bases.[6] This reactivity is a primary mechanism for skin and respiratory sensitization.[7]

  • Brominated Heterocycle: Organobromine compounds can be persistent in the environment and may produce toxic and corrosive hydrogen bromide (HBr) gas upon combustion.[5][8]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents.[5] Accidental mixing can lead to vigorous reactions.

Personal Protective Equipment (PPE) Mandate

Given the identified hazards, a stringent PPE protocol is non-negotiable when handling the compound in any form, including as waste.

  • Eye and Face Protection: Wear safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[9][10] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, impervious clothing such as a chemical-resistant apron or suit should be worn.[9]

  • Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent respiratory tract irritation.[4][11]

Emergency Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: Prevent further spread. For a solid spill, carefully sweep up the material. For a liquid spill, cover with an inert, non-combustible absorbent material like sand, diatomite, or a universal binder.[9] Do not use combustible materials like paper towels as the primary absorbent.[7]

  • Collect Waste: Carefully scoop the contained material and absorbent into a designated, chemically compatible waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.

  • Package and Label: Securely close the waste container and label it as "Hazardous Waste" with a detailed list of its contents (spilled chemical, absorbent, cleaning materials).

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.

Core Disposal Protocol: A Step-by-Step Guide

On-site chemical neutralization of this compound is not recommended due to the lack of validated procedures and the potential for hazardous reactions. The only acceptable method is collection and disposal via a licensed hazardous waste management facility.

Step 1: Waste Segregation and Collection
  • Principle of Segregation: Never mix this compound with incompatible waste streams, especially strong oxidizing agents.[12] Keep halogenated organic waste separate from non-halogenated streams to facilitate proper disposal and reduce costs.

  • Waste Container: Collect all waste containing this compound (e.g., pure substance, reaction mixtures, contaminated consumables) in a designated, leak-proof, and chemically compatible container.[13] The original product container is often a suitable choice if it is in good condition.[12] The container must have a secure, screw-top cap.

Step 2: Hazardous Waste Labeling
  • Regulatory Imperative: Proper labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[13]

  • Label Contents: The container must be clearly labeled with the words "Hazardous Waste." [12]

  • Constituent Identification: List all chemical constituents by their full name and approximate percentage or volume. For example:

    • This compound (~5g)

    • Dichloromethane (200 mL)

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[12]

  • Storage Conditions: The SAA must be a secondary containment system (e.g., a chemical-resistant tray) to capture any potential leaks. Keep the container securely capped at all times, except when adding waste.[12]

  • Time and Volume Limits: Laboratories may accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[14] Once a container is full, it must be moved to the central storage area within three days.[12]

Step 4: Arranging for Professional Disposal
  • Contact EH&S: When the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) office or the designated hazardous waste coordinator.

  • Waste Pickup Request: Submit a chemical waste collection request form as per your institution's procedures.[14]

  • Manifesting: A hazardous waste manifest, a legal document that tracks the waste from generation to disposal, will be completed by trained personnel.[15]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Disposal & Spill Response Waste Waste Identified: This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste->PPE Container Select Compatible Hazardous Waste Container PPE->Container Label Label Container: 'Hazardous Waste' + Contents Container->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Decision Container Full or Disposal Needed? Store->Decision Request Request Pickup from EH&S or Contractor Decision->Request Manifest Complete Hazardous Waste Manifest Request->Manifest Disposal Transfer to Licensed Waste Disposal Facility Manifest->Disposal Spill Spill Occurs SpillProtocol Follow Spill Management Protocol (Evacuate, Contain, Collect) Spill->SpillProtocol SpillProtocol->Container start start->Waste

Caption: Disposal workflow for this compound.

Empty Container Disposal

A container that has held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (one that can dissolve the compound).[14]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and MUST be collected in a designated hazardous waste container for disposal.[14]

  • Final Disposal: After triple rinsing, deface or remove all chemical labels from the empty container, remove the cap, and it may then be disposed of as regular solid waste or recycled, according to institutional policy.[14]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.

References

Comprehensive Safety and Handling Guide for 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde (CAS No: 916326-37-9). As a brominated heterocyclic aldehyde, this compound requires stringent safety measures to mitigate potential risks to laboratory personnel. The following procedures are grounded in established safety principles for handling halogenated aromatic compounds and pyridine derivatives, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Although a specific toxicity profile for this exact compound is not extensively detailed in all public sources, the structural alerts—a brominated pyridine ring coupled with an aldehyde functional group—suggest potential for skin and respiratory sensitization, and possible toxicity upon ingestion or inhalation. Therefore, a conservative approach to handling, assuming significant hazard, is warranted.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3]

  • Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2][3]

  • Unknown Long-Term Effects: Due to its novelty, chronic exposure effects are not well-documented.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[4][5][6]Protects against splashes and airborne particles that can cause severe eye damage.[4][7]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a fully buttoned lab coat, and closed-toe shoes.[4][8][9]Prevents skin contact, which can lead to irritation.[4][8] Nitrile gloves are a good initial choice, but always check the manufacturer's compatibility chart for breakthrough times with similar solvents or reagents being used.[10]
Respiratory Protection All handling of the solid or its solutions must be conducted in a certified chemical fume hood.[4][8][11] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[4]Minimizes the inhalation of airborne particles or vapors, which can cause respiratory tract irritation.[1][4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring experimental integrity.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[4] Pay close attention to hazard statements, precautionary measures, and emergency procedures.[1]

  • Don Appropriate PPE: Equip yourself with the full personal protective equipment outlined in the table above before entering the designated work area.[4][9]

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[4][8][11] All necessary equipment and reagents should be placed within the fume hood.[4]

Handling:

  • Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to minimize dust generation.[4]

  • Perform the Reaction: Conduct all experimental procedures involving this compound within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.[4]

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of dust or vapors.[8][12]

Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical contamination.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][8][11][13]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][8][13] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[13][14]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[3][13]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. As a brominated organic compound, it must be treated as hazardous waste.

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and compatible waste container.

  • Liquid Waste: Solutions containing this compound, as well as any organic solvents used for rinsing glassware, should be collected in a designated "Halogenated Organic Waste" container.[15]

  • Contaminated Materials: Used gloves, weighing papers, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility, likely via incineration at a facility equipped with appropriate scrubbers and emission controls to handle halogenated byproducts.[16] Do not dispose of this chemical down the drain or in regular trash.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Aliquot Chemical prep3->handle1 handle2 Perform Reaction handle1->handle2 handle3 Seal Container handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Dispose of Gloves post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste (Halogenated) post3->disp1 disp2 Label & Seal Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrazolo[3,4-B]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.